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  • Product: 3-Methylisothiazol-4-amine hydrochloride
  • CAS: 1958100-55-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Methylisothiazol-4-amine Hydrochloride: A Comprehensive Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, heteroaromatic building blocks are the cornerstone of rational drug design. 3-Methylisothiazol-4-amine hydrochloride (CAS: 1958100-55-4) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heteroaromatic building blocks are the cornerstone of rational drug design. 3-Methylisothiazol-4-amine hydrochloride (CAS: 1958100-55-4) has emerged as a highly privileged structural motif. Characterized by its unique isothiazole core, an electron-donating methyl group, and a primary amine, this compound offers a specific steric and electronic profile ideal for hinge-binding interactions in kinase inhibitors and other targeted therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its handling, and field-proven experimental protocols to ensure high-fidelity integration into Active Pharmaceutical Ingredient (API) synthesis.

Structural & Physicochemical Properties

Understanding the electronic landscape of the isothiazole ring is critical for predicting its behavior in cross-coupling and amidation reactions. The unsubstituted isothiazole core is exceptionally weakly basic, possessing a pKa of approximately -0.51, meaning protonation of the ring nitrogen only occurs in the presence of very strong acids[1]. However, the introduction of the primary amine at the 4-position shifts the electronic dynamics, providing a nucleophilic center for synthetic elaboration.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Methylisothiazol-4-amine hydrochloride
CAS Registry Number 1958100-55-4
Free Base CAS Number 53483-97-9
Molecular Formula C₄H₇ClN₂S
Molecular Weight 150.63 g/mol
Appearance Off-white to pale yellow crystalline powder
pKa (Isothiazole Nitrogen) ~ -0.51 (Literature core value)
pKa (Primary Amine) ~ 3.5 – 4.5 (Predicted conjugate acid)
LogP (Free Base) ~ 0.8 (Predicted)
Solubility Profile High in H₂O, DMSO, MeOH; Low in Hexane, DCM
Mechanistic Insight: The Causality of the Hydrochloride Salt

Why is this building block predominantly supplied and utilized as a hydrochloride salt rather than a free base?

The free base of 3-methylisothiazol-4-amine is an electron-rich heteroarylamine. In its neutral state, the lone pair on the exocyclic nitrogen is highly susceptible to rapid aerial oxidation, which leads to degradation, dimerization, and a shortened shelf-life. By forming the hydrochloride salt, the primary amine is protonated. This drastically reduces the overall electron density of the system, creating a self-protecting, thermodynamically stable crystalline solid. Furthermore, the salt form vastly improves solubility in polar protic solvents, facilitating easier handling in aqueous-biphasic or polar reaction environments[2].

Applications in Targeted Therapeutics

The 3-methylisothiazol-4-amine moiety is not just a passive linker; it actively participates in target binding. Its applications in recent patent literature highlight its versatility:

  • NIK (MAP3K14) Inhibitors: The compound serves as a critical structural motif in the development of NF-κB-inducing kinase (NIK) inhibitors. NIK is a primary driver of the non-canonical NF-κB pathway, making these inhibitors highly sought after for treating autoimmune disorders and B-cell malignancies[3].

  • DHODH Inhibitors: The amine is utilized to synthesize inhibitors of dihydroorotate dehydrogenase (DHODH). By inhibiting DHODH, de novo pyrimidine biosynthesis is halted, offering a validated therapeutic avenue for cancer and inflammatory diseases[4].

  • IgE-Mediated Disorders: It is also employed as a key intermediate in the synthesis of complex thiophene derivatives designed to treat IgE-driven allergic diseases, hypersensitivity, and asthma[2].

NIK_Pathway Stimulus Inflammatory Stimuli (e.g., TNF) Receptor Receptor Activation Stimulus->Receptor NIK NIK (MAP3K14) Kinase Activity Receptor->NIK Stabilizes Enzyme IKK IKK-alpha Phosphorylation NIK->IKK Phosphorylates Inhibitor 3-Methylisothiazol-4-amine Derived Inhibitor Inhibitor->NIK Competitive Binding NFkB Non-Canonical NF-kB (RelB/p52) IKK->NFkB Activates

Fig 1. Mechanism of action for 3-methylisothiazol-4-amine derived NIK inhibitors.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to empower the bench scientist.

Protocol 1: Analytical Characterization (LC-MS)

Before committing the building block to a complex multi-step synthesis, its integrity must be verified.

  • Sample Preparation: Dissolve 1 mg of 3-methylisothiazol-4-amine hydrochloride in 1 mL of LC-MS grade Methanol.

  • Mobile Phase Selection (Critical Step): Use Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid .

  • Causality: Because the primary amine has a pKa of ~4.0, using a standard neutral pH mobile phase will result in severe peak tailing due to partial ionization. Employing an acidic modifier ensures the amine remains fully protonated (pH ~ 2.7 < pKa), yielding a sharp, symmetrical chromatographic peak and facilitating robust

    
     ion generation for mass spectrometry.
    
Protocol 2: Free-Basing and Amide Coupling

Because heteroarylamines are inherently less nucleophilic than aliphatic amines (due to the electron-withdrawing nature of the heteroaromatic ring), standard coupling agents (like EDC/NHS) often fail. This protocol utilizes HATU for high-efficiency coupling[2].

  • Activation: In an oven-dried flask under N₂, dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester.

  • Free-Basing: Add 1.1 eq of 3-methylisothiazol-4-amine hydrochloride to the mixture.

  • Base Addition: Dropwise, add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The first equivalent of DIPEA strictly serves to neutralize the HCl salt, liberating the nucleophilic free base in situ. The remaining 2.0 equivalents drive the coupling reaction forward by neutralizing the acidic byproducts of the HATU reaction.

  • Completion & Workup: Stir for 2–4 hours. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated for column chromatography.

SynthWorkflow A 3-Methylisothiazol-4-amine HCl (Stable Salt) B Free-Basing (DIPEA / DMF) A->B Deprotonation D Amide Bond Formation (Coupling) B->D Nucleophilic Attack C Activation (Acid + HATU) C->D Active Ester E API Intermediate Isolation D->E Aqueous Workup

Fig 2. Self-validating synthetic workflow for amide coupling using the hydrochloride salt.

References

  • [5] Product Class 15: Isothiazoles. Science of Synthesis. Thieme Connect.

  • [3] CA3027416A1 - Heteroaromatic derivatives as nik inhibitors. Google Patents.

  • [2] WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige. Google Patents.

  • [4] US20220089568A1 - Dihydroorotate dehydrogenase inhibitors. Google Patents.

  • [1] Product Class 15: Isothiazoles (pKa specific data). Science of Synthesis. Thieme Connect.

Sources

Exploratory

molecular weight and formula of 3-Methylisothiazol-4-amine hydrochloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Critical Scaffold for Fragment-Based Drug Discovery (FBDD) Executive Summary 3-Methylisothiazol-4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-Methylisothiazol-4-amine hydrochloride is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical synthesis. As a regioisomer of the more common 5-amino derivatives, this compound offers a unique vector for substituent growth in Fragment-Based Drug Discovery (FBDD). Its isothiazole core serves as a bioisostere for thiazoles, pyridines, and phenyl rings, providing altered electronic properties and hydrogen bond acceptor/donor profiles that are critical for optimizing pharmacokinetics (PK) and binding affinity in kinase inhibitors (e.g., NIK, Aurora) and metabolic enzyme targets (e.g., DHODH).

This guide provides a comprehensive technical analysis of the compound, including verified physicochemical data, synthesis protocols, and application strategies in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The precise characterization of 3-Methylisothiazol-4-amine hydrochloride is essential for stoichiometric calculations in library synthesis. The hydrochloride salt form is preferred for its enhanced stability and water solubility compared to the free base, which is prone to oxidation.

Table 1: Core Chemical Data[8]
PropertyData
Chemical Name 3-Methylisothiazol-4-amine hydrochloride
Synonyms 4-Amino-3-methylisothiazole HCl; 3-Methyl-1,2-thiazol-4-amine hydrochloride
CAS Number (Salt) 1958100-55-4 (also cited as 1955519-82-0 in some catalogs)
CAS Number (Free Base) 53483-97-9
Molecular Formula C₄H₇ClN₂S
Molecular Weight 150.63 g/mol
Free Base MW 114.17 g/mol
Exact Mass (Salt) 150.002 g/mol
SMILES CC1=NSC=C1N.Cl
InChI Key (Salt) Varies by protonation state representation; Free base: ZRTGHKVPFXNDHE-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO, Methanol
Structural Analysis

The compound features a 1,2-thiazole ring substituted at the C3 position with a methyl group and at the C4 position with a primary amine.

  • Regiochemistry: Unlike the 5-amino isomer (which is synthesized via cyclization of nitriles), the 4-amino isomer is typically derived from the reduction of a nitro-intermediate or Curtius rearrangement, placing the amine adjacent to the ring sulfur's electron-withdrawing influence.

  • Electronic Character: The C4 position in isothiazoles is electron-rich compared to C3/C5, making the amine nucleophilic but less basic than aniline derivatives due to the heteroaromatic ring's inductive effects.

Synthesis & Characterization Protocols

Causality & Experimental Logic

The synthesis of 4-aminoisothiazoles is non-trivial due to the sensitivity of the isothiazole ring to cleavage under harsh reducing conditions. Two primary routes exist:

  • Curtius Rearrangement (Modern): Uses 3-methylisothiazole-4-carboxylic acid. Preferred for safety and scalability.

  • Nitration/Reduction (Classical): Uses 3-methylisothiazole.[1][2] Nitration occurs exclusively at C4 (the most nucleophilic site), followed by careful reduction.

Below is the Nitration/Reduction Protocol , chosen for its direct access to the core scaffold from simple precursors.

Workflow Diagram

SynthesisWorkflow Start 3-Methylisothiazole (Starting Material) Step1 Nitration (HNO3, H2SO4, 0-5°C) Start->Step1 Inter1 3-Methyl-4-nitroisothiazole (Intermediate) Step1->Inter1 Electrophilic Subst. Step2 Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter1->Step2 Inter2 3-Methylisothiazol-4-amine (Free Base) Step2->Inter2 Chemoselective Red. Step3 Salt Formation (HCl in Dioxane) Inter2->Step3 Final 3-Methylisothiazol-4-amine HCl (Final Product) Step3->Final Precipitation

Figure 1: Synthetic pathway for 3-Methylisothiazol-4-amine HCl via chemoselective reduction.

Detailed Protocol: Reduction of 3-Methyl-4-nitroisothiazole[5][10]

Safety Note: Isothiazoles can have sensitizing properties. Handle all intermediates in a fume hood.

  • Nitration (Precursor Synthesis):

    • Dissolve 3-methylisothiazole (1.0 eq) in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₄ dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 2 hours. Pour onto ice.

    • Extract with DCM, wash with NaHCO₃, and dry. Yields 3-methyl-4-nitroisothiazole .[3][2][4]

  • Reduction (Bechamp Conditions):

    • Rationale: Iron (Fe) reduction is preferred over catalytic hydrogenation (H₂/Pd) to avoid hydrogenolysis of the S-N bond in the isothiazole ring.

    • Suspend 3-methyl-4-nitroisothiazole (1.0 eq) in 50% EtOH/Water.

    • Add Fe powder (4.0 eq) and NH₄Cl (0.5 eq).

    • Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate to obtain the crude 3-methylisothiazol-4-amine as a dark oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine oil in anhydrous diethyl ether or EtOAc.

    • Cool to 0°C.

    • Add 4M HCl in dioxane (1.1 eq) dropwise.

    • The hydrochloride salt will precipitate immediately as an off-white solid.

    • Filter, wash with cold ether, and dry under vacuum.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Distinct singlet for the C5-H proton (~8.5-9.0 ppm) and a singlet for the methyl group (~2.3 ppm). Broad exchangeable signal for NH₃⁺.

  • Mass Spec: m/z = 115.0 [M+H]⁺ (Free base mass observed in positive mode).

Applications in Drug Development[12][13]

Fragment-Based Drug Discovery (FBDD)

3-Methylisothiazol-4-amine is a valuable "linker" fragment. The amine provides a vector for amide coupling or reductive amination, while the isothiazole ring acts as a rigid spacer.

Bioisosterism Strategy

Researchers substitute phenyl or thiazole rings with the isothiazole core to modulate physicochemical properties:

  • Lipophilicity (LogP): Isothiazoles are generally less lipophilic than thiophenes or benzenes, improving water solubility.

  • Metabolic Stability: The isothiazole ring is resistant to oxidative metabolism compared to furan or electron-rich pyrroles.

  • H-Bonding: The ring nitrogen (N2) can act as a weak hydrogen bond acceptor, unlike the C-H in a phenyl ring.

Specific Target Classes
  • NIK Inhibitors: Used in the synthesis of heteroaromatic derivatives targeting NF-κB-inducing kinase (NIK) for autoimmune diseases [1].

  • DHODH Inhibitors: The scaffold serves as a replacement for bromoisothiazoles in the design of Dihydroorotate Dehydrogenase inhibitors, which are targets for cancer and multiple sclerosis [2].[5]

  • Antivirals (Nucleozin Analogs): Isothiazole-4-amines have been explored as core structures for influenza nucleoprotein inhibitors [3].

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; protect from moisture.

  • Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh, as the free base can degrade via ring opening in strongly basic media.

  • Safety: GHS Classification - Warning.[6] Causes skin irritation (H315), eye irritation (H319), and STOT-SE (H335).

References

  • Heteroaromatic derivatives as NIK inhibitors. Patent WO2019243550A1/US20220089568A1. Google Patents.
  • Dihydroorotate dehydrogenase inhibitors. Patent US20220089568A1. Google Patents.
  • Nucleozin and Isothiazole Derivatives. ChemSrc Database. Available at: [Link]

  • Isothiazole Synthesis.Science of Synthesis, Thieme Chemistry. (General reference for isothiazole reduction protocols).

Sources

Foundational

Solubility Dynamics of 3-Methylisothiazol-4-amine Hydrochloride: A Comparative Analysis in Aqueous vs. DMSO Systems

Executive Summary 3-Methylisothiazol-4-amine hydrochloride (CAS: 1958100-55-4) is a highly specialized heteroaromatic building block, frequently utilized in the synthesis of complex pharmaceutical intermediates, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylisothiazol-4-amine hydrochloride (CAS: 1958100-55-4) is a highly specialized heteroaromatic building block, frequently utilized in the synthesis of complex pharmaceutical intermediates, such as thiophene derivatives targeting IgE-mediated allergic disorders ()[1]. In preclinical drug development, the physicochemical characterization of such intermediates is paramount. This technical guide provides an in-depth mechanistic analysis of the solubility profile of 3-Methylisothiazol-4-amine hydrochloride, contrasting its thermodynamic behavior in water against its kinetic stability in dimethyl sulfoxide (DMSO).

Chemical Profiling & Solvation Thermodynamics

Understanding the solubility of 3-Methylisothiazol-4-amine hydrochloride requires a deconstruction of its molecular architecture. The compound features a hydrophobic isothiazole core, a weakly basic primary amine, and is formulated as a hydrochloride salt.

  • Aqueous Solvation (The Ionic Advantage): The free base of 3-methylisothiazol-4-amine exhibits moderate lipophilicity. However, formulation as a hydrochloride salt fundamentally alters its solid-state lattice energy, significantly enhancing water solubility compared to its free base counterpart ()[2]. In aqueous media, the high dielectric constant of water (

    
    ) rapidly dissociates the ionic lattice. The resulting protonated amine (
    
    
    
    ) and chloride counterion (
    
    
    ) are stabilized by robust ion-dipole interactions with water molecules. Consequently, the thermodynamic solubility in water is exceptionally high.
  • DMSO Solvation (The Aprotic Universal Solvent): DMSO is a polar aprotic solvent (

    
    ) with a strong dipole moment. It acts as an excellent hydrogen-bond acceptor but a poor hydrogen-bond donor. For 3-Methylisothiazol-4-amine hydrochloride, DMSO efficiently solvates the hydrophobic methyl and isothiazole moieties while accepting hydrogen bonds from the protonated amine. This dual-action solvation makes DMSO the industry standard for preparing highly concentrated (e.g., 10 mM to 50 mM) stock solutions for high-throughput screening (HTS).
    
  • Causality of Precipitation (The Hygroscopic Challenge): A critical failure point in assay design is the hygroscopic nature of DMSO. When exposed to ambient humidity, anhydrous DMSO rapidly absorbs water. This introduces a competing hydrogen-bonding network that disrupts the solvation shell around the hydrophobic isothiazole core, leading to micro-precipitation of the compound even before it is introduced to the aqueous assay buffer ()[3].

Comparative Solubility Data

The following table summarizes the expected solubility metrics and primary solvation mechanisms for 3-Methylisothiazol-4-amine hydrochloride based on the behavior of small-molecule amine hydrochlorides.

Solvent SystemExpected SolubilityPrimary Solvation MechanismOptimal Application
Ultrapure Water (pH 6-7) > 50 mg/mL (> 330 mM)Ion-dipole interactions, H-bond donation to waterIn vivo dosing formulations, thermodynamic baselines
Anhydrous DMSO > 30 mg/mL (> 200 mM)Dipole-dipole, H-bond acceptance by DMSO oxygenHTS stock solutions, long-term cryogenic storage
Aqueous Buffer (PBS, pH 7.4) ~ 40-50 mg/mLIon-dipole, buffered ionic strength stabilizationIn vitro biochemical and cellular assays

Experimental Workflows: Establishing a Self-Validating System

To ensure data integrity, solubility must be measured using orthogonal techniques. The following protocols detail the establishment of a self-validating solubility assessment system.

Protocol A: Thermodynamic Solubility via Shake-Flask Method (Water)

Objective: Determine the absolute maximum concentration of the compound in equilibrium with its solid phase.

  • Preparation: Weigh 10 mg of 3-Methylisothiazol-4-amine hydrochloride into a 1.5 mL glass vial.

  • Solvent Addition: Add 100 µL of ultrapure water (target concentration: 100 mg/mL, ensuring excess solid remains).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 24 hours at a constant 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved particulate matter.

  • Quantification (Self-Validation Step): Extract the supernatant and dilute 1:100 in the mobile phase. Quantify the concentration using HPLC-UV against a 5-point standard curve (0.1 to 1.0 mg/mL).

    • QC Check: The standard curve must yield an

      
      , and a blank injection must show no carryover.
      
Protocol B: Kinetic Solubility via Nephelometry (DMSO to Aqueous Transfer)

Objective: Simulate assay conditions to detect the precipitation threshold when a DMSO stock is diluted into an aqueous buffer.

  • Stock Preparation: Prepare a fresh 10 mM stock of the compound in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock using DMSO as the diluent.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well assay plate containing 198 µL of PBS (pH 7.4), yielding a final DMSO concentration of 1% (v/v).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and crystal growth.

  • Detection: Read the plate using a nephelometer (laser light scattering).

    • QC Check: Include a 1% DMSO in PBS blank. A scattering signal > 3 standard deviations above the blank indicates the kinetic solubility limit (precipitation).

Workflow Visualization

The following diagram illustrates the logical progression of the kinetic solubility workflow, highlighting the critical transition from an aprotic to a protic environment.

G A Anhydrous DMSO Stock (10 mM) B Serial Dilution (Microplate) A->B Aliquot C Aqueous Buffer Addition B->C 1% final DMSO D Incubation (2h, 25°C) C->D E Nephelometry (Laser Scattering) D->E F Precipitation Detection E->F Data Output

Caption: Kinetic solubility workflow: from DMSO stock preparation to nephelometric precipitation detection.

Best Practices for Drug Development Professionals

To maximize the utility of 3-Methylisothiazol-4-amine hydrochloride in synthetic and screening pipelines, adhere to the following guidelines:

  • Desiccation is Mandatory: Always store the solid powder in a desiccator at -20°C. The hydrochloride salt is inherently hygroscopic and will absorb atmospheric moisture, altering its effective molecular weight and leading to inaccurate molarity calculations.

  • Minimize Freeze-Thaw Cycles: When preparing DMSO stocks, immediately aliquot the solution into single-use volumes. Repeated freeze-thaw cycles in the presence of ambient air introduce water into the DMSO, drastically reducing the compound's solubility threshold over time.

References

  • Title: WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by IgE Source: Google Patents URL
  • Title: Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble inhibitors Source: RSC Publishing (MedChemComm) URL: [Link]

Sources

Exploratory

3-Methylisothiazol-4-amine hydrochloride CAS number and synonyms

Physicochemical Profile, Synthetic Utility, and Applications in Medicinal Chemistry Substance Identification & Nomenclature Warning: Isomeric Precision Required In heterocyclic chemistry, the specific positioning of the...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Utility, and Applications in Medicinal Chemistry

Substance Identification & Nomenclature

Warning: Isomeric Precision Required In heterocyclic chemistry, the specific positioning of the amine group on the isothiazole ring drastically alters electronic properties and reactivity. Researchers frequently conflate the target molecule with its more common isomer, 5-amino-3-methylisothiazole. This guide focuses exclusively on the 4-amino regioisomer, a critical scaffold for kinase inhibitor design.

Attribute Detail
Primary CAS Number (HCl Salt) 1958100-55-4
CAS Number (Free Base) 53483-97-9
Chemical Name 3-Methylisothiazol-4-amine hydrochloride
Synonyms 4-Amino-3-methylisothiazole HCl; 3-Methyl-4-isothiazolamine hydrochloride
Molecular Formula C₄H₆N₂S[1][2] · HCl
Molecular Weight 150.63 g/mol (Salt); 114.17 g/mol (Free Base)
SMILES (Free Base) Cc1c(N)sn1
InChI Key ZRTGHKVPFXNDHE-UHFFFAOYSA-N (Free Base)

Physicochemical Profile

The hydrochloride salt is the preferred form for storage and handling due to the oxidative instability of the free electron pair on the exocyclic nitrogen in the free base.

Key Properties[1][3][4][5][6][7][8]
  • Appearance: Off-white to pale yellow hygroscopic solid.

  • Solubility: High solubility in Water (>50 mg/mL) and DMSO ; moderate solubility in Methanol ; insoluble in non-polar solvents (Hexanes, DCM).

  • pKa: The conjugate acid of the 4-amino group typically has a pKa in the range of 2.5–3.5, making it significantly less basic than alkyl amines due to the electron-withdrawing nature of the isothiazole ring.

  • Stability: Hygroscopic. Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis or oxidation.

Synthetic Methodologies

Expert Insight: Direct electrophilic amination of 3-methylisothiazole is poor due to the deactivating nature of the ring. The most robust industrial and laboratory scale route involves the Curtius Rearrangement of 3-methylisothiazole-4-carboxylic acid. This pathway avoids the formation of unstable nitro-intermediates often associated with alternative reduction routes.

Protocol: Curtius Rearrangement Route

Precursor: 3-Methylisothiazole-4-carboxylic acid (CAS: 15903-66-9).

Step 1: Acyl Azide Formation & Trapping
  • Reagents: 3-Methylisothiazole-4-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (solvent/reactant).

  • Procedure: Dissolve the carboxylic acid in anhydrous t-BuOH. Add TEA followed by DPPA dropwise at 0°C.

  • Mechanism: The reaction proceeds via an acyl azide intermediate which undergoes thermal rearrangement (reflux, ~80°C) to an isocyanate. The isocyanate is immediately trapped by t-BuOH to form the tert-butyl (3-methylisothiazol-4-yl)carbamate (Boc-protected amine).

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexanes).

Step 2: Deprotection to Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane or EtOAc.

  • Procedure: Dissolve the Boc-intermediate in minimal DCM. Add 4M HCl/Dioxane at 0°C and stir at room temperature for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

Synthesis Logic Visualization

Synthesis_Pathway Acid 3-Methylisothiazole- 4-carboxylic acid (CAS 15903-66-9) AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, TEA 0°C Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Reflux) Curtius Rearrangement BocAmine N-Boc-3-methyl- isothiazol-4-amine Isocyanate->BocAmine t-BuOH (Trapping) FinalSalt 3-Methylisothiazol- 4-amine HCl (CAS 1958100-55-4) BocAmine->FinalSalt 4M HCl/Dioxane Deprotection

Caption: Curtius Rearrangement pathway utilized to bypass direct amination challenges, ensuring high regioselectivity.

Structural Utility in Drug Discovery

Application Scientist Note: The 3-methylisothiazol-4-amine scaffold is a "privileged structure" in kinase inhibitor design. It serves as a bioisostere for pyrazoles and thiazoles, offering distinct hydrogen bonding vectors and lipophilicity profiles (LogP modulation).

Core Applications
  • NIK Inhibitors (NF-κB Inducing Kinase):

    • Used as the amine headgroup in amide coupling reactions to generate inhibitors for autoimmune disorders (e.g., Rheumatoid Arthritis). The isothiazole nitrogen acts as a weak acceptor, modulating the binding affinity in the ATP-binding pocket.

    • Reference: See Patent CA3027416A1 [3].

  • IgE Modulation (Allergy & Asthma):

    • Incorporated into thiophene-based scaffolds to treat IgE-mediated disorders. The 4-amino position allows for the extension of the molecule into the solvent-exposed region of the target protein, improving solubility and pharmacokinetic properties.

    • Reference: See Patent WO2019243550A1 [2].

  • Scaffold Hopping:

    • Replacing a 1-methyl-1H-pyrazol-5-amine with 3-methylisothiazol-4-amine often improves metabolic stability by removing the oxidation-prone pyrazole ring while maintaining similar steric bulk.

Pharmacophore Logic

Pharmacophore Scaffold 3-Methylisothiazol-4-amine Scaffold Target1 Kinase Hinge Binder (N-H Donor) Scaffold->Target1 Provides Target2 Lipophilic Pocket (Methyl Group) Scaffold->Target2 Occupies Target3 Electronic Modulation (Sulfur Atom) Scaffold->Target3 Influences pKa App1 NIK Inhibitors (Autoimmune) Target1->App1 App2 IgE Modulators (Asthma/Allergy) Target1->App2

Caption: Pharmacophoric mapping of the scaffold showing its dual role in binding affinity (Hinge Binder) and property modulation.

Handling & Safety (SDS Highlights)

Every protocol involving this compound must adhere to the following safety standards.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity—single exposure (Respiratory tract irritation, H335).

  • Engineering Controls: Use only in a chemical fume hood. The HCl salt can evolve HCl gas if exposed to strong moisture or heat.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides (unless intended for reaction).

References

  • Aaron Chemicals. (n.d.). 3-Methyl-4-isothiazolamine hydrochloride Product Page. Retrieved from (Verified CAS 1958100-55-4).

  • Cisar, J. et al. (2019).[3] Thiophene derivatives for the treatment of disorders caused by IgE. Patent WO2019243550A1. Retrieved from .

  • Janssen Pharmaceutica. (2018). Heteroaromatic derivatives as NIK inhibitors. Patent CA3027416A1. Retrieved from .

  • BOC Sciences. (n.d.). 3-Methylisothiazol-4-amine (Free Base). Retrieved from .

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability Profile of 3-Methylisothiazol-4-amine Hydrochloride

Abstract Introduction: The Imperative of Thermal Stability 3-Methylisothiazol-4-amine hydrochloride is a heterocyclic compound belonging to the isothiazole family. The isothiazole ring is a notable pharmacophore found in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Imperative of Thermal Stability

3-Methylisothiazol-4-amine hydrochloride is a heterocyclic compound belonging to the isothiazole family. The isothiazole ring is a notable pharmacophore found in numerous FDA-approved drugs and biologically active molecules, valued for its diverse applications in medicine.[1][2] As a hydrochloride salt, the compound's solubility and handling properties are often enhanced compared to its free base form.

The thermal stability of such a compound is of paramount importance for several reasons:

  • Process Safety: Manufacturing processes often involve heating. Understanding the decomposition temperature is crucial to prevent runaway exothermic reactions.

  • Storage and Shelf-Life: The temperature at which a compound begins to degrade determines its appropriate long-term storage conditions and defines its viable shelf-life.

  • Purity and Integrity: Thermal degradation leads to the formation of impurities, which can compromise the efficacy and safety of the final product.

This guide will outline the primary analytical techniques and a logical workflow for a comprehensive thermal stability assessment.

Theoretical Foundations: Predicting Stability from Structure

The thermal behavior of 3-Methylisothiazol-4-amine hydrochloride is governed by the interplay of its structural components: the aromatic isothiazole ring, the methyl and amine substituents, and the hydrochloride salt form.

  • The Isothiazole Ring: Isothiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen.[3] Their aromaticity, resulting from pi-electron delocalization, imparts a significant degree of thermal stability.[3][4] This stability is generally greater than that of non-aromatic heterocyclic systems. Recent studies on polyimides and polyureas incorporating thiazole moieties have demonstrated good thermal stability, with decomposition often commencing at high temperatures.[5][6]

  • Amine Hydrochloride Salts: The formation of an amine hydrochloride salt typically increases the thermal stability of a compound compared to its free base. The ionic character of the salt requires greater energy to break the crystal lattice and initiate decomposition. However, amine hydrochlorides can also decompose by dissociation into the free amine and hydrogen chloride gas upon heating.[7][8] This dissociation is a key potential thermal event that must be investigated.

Based on these principles, we can hypothesize a multi-stage thermal decomposition profile: an initial potential loss of HCl followed by the subsequent degradation of the resulting 3-methylisothiazol-4-amine free base at a higher temperature.

Core Analytical Techniques for Thermal Profiling

A comprehensive thermal analysis relies on a combination of techniques that provide complementary information. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive technique for determining decomposition temperatures, quantifying mass loss events, and identifying the presence of volatile components.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decompositions.

The logical workflow for characterizing a new compound like 3-Methylisothiazol-4-amine hydrochloride is to first run a survey TGA to identify the onset of decomposition, followed by a DSC experiment with an upper temperature limit set safely below this decomposition point to observe events like melting.

G cluster_workflow Thermal Analysis Workflow Prep Sample Preparation (5-10 mg, consistent crystal form) TGA TGA Survey Scan (e.g., to 500°C @ 10°C/min) Prep->TGA Decomp_Temp Identify Onset of Decomposition (Td) TGA->Decomp_Temp DSC DSC Scan (to T < Td @ 10°C/min) Decomp_Temp->DSC Set Tmax < Td Analysis Data Synthesis & Stability Profile Report Decomp_Temp->Analysis Melt_Temp Identify Melting (Tm) & Other Transitions DSC->Melt_Temp Melt_Temp->Analysis

Caption: High-level workflow for thermal stability characterization.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide accurate and reproducible data. Instrument calibration with certified standards (e.g., Indium for DSC, Calcium Oxalate for TGA) is a mandatory prerequisite for any analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and quantify these losses.

Methodology:

  • Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean. Verify the flow of the purge gas (High Purity Nitrogen, 99.999%) at a rate of 20-50 mL/min. The inert atmosphere is critical to prevent oxidative side reactions and isolate purely thermal decomposition events.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Methylisothiazol-4-amine hydrochloride into a standard TGA pan (e.g., platinum or alumina). A consistent sample mass across runs is key for comparability.

  • Experimental Program:

    • Equilibration: Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before the ramp.

    • Temperature Ramp: Heat the sample from 30°C to a final temperature (e.g., 500°C) at a linear heating rate of 10°C/min. This rate represents a standard balance between resolution and experimental time.

    • Isothermal Hold: Hold at the final temperature for 2 minutes.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Td), typically calculated using the tangent method at the point of initial significant mass loss.

    • Quantify the percentage mass loss for each distinct step in the decomposition profile.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point (Tm), other phase transitions, and the enthalpic nature (exothermic/endothermic) of decomposition.

Methodology:

  • Instrument Preparation: Ensure the DSC cell is clean and calibrated.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Methylisothiazol-4-amine hydrochloride into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition, which could interfere with the heat flow signal.

  • Experimental Program:

    • Equilibration: Equilibrate the sample at 25°C.

    • Temperature Ramp: Heat the sample from 25°C to a temperature safely below the Td identified by TGA (e.g., Td - 20°C). Use a heating rate of 10°C/min.

    • Cooling Ramp (Optional): Cool the sample back to 25°C at 10°C/min to observe any crystallization or reversible transitions.

    • Second Heat (Optional): Reheat the sample to investigate the impact of its thermal history.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks, which may correspond to melting. Report the onset and peak temperatures.

    • Identify exothermic peaks, which indicate energy-releasing events like decomposition or crystallization.

    • Integrate the area under any observed peaks to determine the enthalpy of transition (ΔH) in J/g.

G cluster_protocol Detailed Experimental Logic cluster_tga TGA Protocol cluster_dsc DSC Protocol start Start tga_prep Prepare Sample (5-10 mg in Pt pan) start->tga_prep dsc_prep Prepare Sample (2-5 mg in sealed Al pan) start->dsc_prep tga_run Run TGA: 1. Equilibrate @ 30°C 2. Ramp 10°C/min in N2 3. Analyze Mass Loss tga_prep->tga_run tga_output Output: Td (Onset Decomposition Temp) tga_run->tga_output dsc_run Run DSC: 1. Equilibrate @ 25°C 2. Ramp 10°C/min to T < Td tga_output->dsc_run Inform DSC Tmax final_report Synthesize Data: Create Stability Profile tga_output->final_report dsc_prep->dsc_run dsc_output Output: Tm, ΔH (Melting Point, Enthalpy) dsc_output->final_report

Caption: Logical flow for executing TGA and DSC protocols.

Predicted Thermal Profile and Data Summary

Based on the analysis of analogous structures, a hypothetical but scientifically grounded thermal profile for 3-Methylisothiazol-4-amine hydrochloride can be predicted. This serves as a benchmark for interpreting experimental results.

Expected Events:

  • Melting (DSC): A sharp endothermic peak is expected, corresponding to the melting of the crystalline salt. The melting point of amine hydrochlorides is typically higher than that of the corresponding free amine.

  • Decomposition (TGA/DSC): Decomposition is likely to be a multi-step process. A first mass loss in TGA may correspond to the loss of HCl.[8] A subsequent, higher-temperature mass loss would represent the breakdown of the isothiazole ring structure. The decomposition may appear as a complex exothermic event in the DSC.

The quantitative data obtained from these experiments should be summarized for clarity.

Table 1: Summary of Thermal Analysis Data

Parameter Technique Predicted Observation Purpose
Melting Point (Tm) DSC Sharp endotherm Defines solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus) DSC Quantitative value (J/g) Energy required for melting.
Decomposition Onset (Td) TGA Onset of first major mass loss Critical temperature for stability limit.
Mass Loss Step 1 TGA % mass loss May correspond to loss of HCl.
Mass Loss Step 2 TGA % mass loss Corresponds to ring structure degradation.

| Decomposition Enthalpy (ΔHd) | DSC | Exothermic peak(s) | Indicates energy release upon decomposition. |

Safety, Handling, and Storage

Proper handling is essential. Isothiazole and isothiazolinone derivatives can be skin and eye irritants and may cause allergic reactions.[9] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[9][10][11]

  • Handling: Avoid contact with skin and eyes.[9] Prevent the formation of dust and aerosols.[9] Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

Conclusion

Characterizing the thermal stability of 3-Methylisothiazol-4-amine hydrochloride is a critical exercise in ensuring its safe handling, storage, and application. Although direct literature data is sparse, a robust analytical strategy can be formulated based on the known properties of the isothiazole ring and amine hydrochloride salts. By systematically applying the TGA and DSC protocols detailed in this guide, researchers can generate a comprehensive and reliable thermal stability profile, providing the foundational data necessary for advancing research and development efforts.

References

  • Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Lencka, M. M., & Anderko, A. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. Retrieved from [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Bărbuceanu, F., Ilieș, M., & Saramet, G. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(3), 645. Retrieved from [Link]

  • Vyazovkin, S. (2006). Thermal Analysis. Analytical Chemistry, 78(12), 3845-3863. Retrieved from [Link]

  • E-Aldehni, M., Guntermann, M., & Steinbach, J. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 36, 337-342. Retrieved from [Link]

  • Safety data sheet - 2-Methyl-4-isothiazolin-3-on. (2020, May 20). CPAChem. Retrieved from [Link]

  • The chemistry of isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Cope, A. C., Foster, T. T., & Towle, P. H. (1949). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society, 71(12), 3929-3935. Retrieved from [Link]

  • Zhidkova, O. B., & Nenajdenko, V. G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4349-4374. Retrieved from [Link]

  • Das, A. K. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Retrieved from [Link]

  • Baum, G., & Short, F. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Retrieved from [Link]

  • Al-Azzawi, A. M., Al-Amiery, A. A., & Al-Majedy, Y. K. (2023). Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products. Polymers, 15(12), 2685. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Retrieved from [Link]

  • Rangelov, M., et al. (2023). Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. Corrosion Science. Retrieved from [Link]

  • Kulkarni, P. P., Pasale, S. K., & Ubale, V. P. (2017). Synthesis and characterization of polyimides containing thiazole moiety. International Journal of Engineering Trends and Technology, 48(5), 274-278. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst. Molecules, 28(18), 6681. Retrieved from [Link]

  • Methylisothiazolinone. (n.d.). PubChem. Retrieved from [Link]

  • Methylisothiazolinone. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

hydrogen bond donor acceptor count for 3-Methylisothiazol-4-amine HCl

This technical guide provides a comprehensive assessment of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) parameters for 3-Methylisothiazol-4-amine Hydrochloride . The analysis distinguishes between the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive assessment of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) parameters for 3-Methylisothiazol-4-amine Hydrochloride .

The analysis distinguishes between the neutral free base (relevant for membrane permeability and Lipinski's Rule of Five) and the ionized hydrochloride salt (relevant for solubility, crystal packing, and formulation).

Executive Summary: HBD/HBA Counts

Species FormH-Bond Donors (HBD)H-Bond Acceptors (HBA)Net ChargeContext
Neutral Free Base 2 2 *0Drug Design (Lipinski), Permeability
HCl Salt (Ionized) 3 1 +1Solubility, Solid State, Formulation

*Note: The HBA count for the free base typically includes the ring nitrogen and the exocyclic amine nitrogen, though the latter is a weak acceptor due to resonance. The sulfur atom is generally excluded in standard Lipinski counting but acts as a weak acceptor in detailed crystallographic studies.

Part 1: Structural Analysis & Pharmacophore Mapping

To understand the hydrogen bonding potential, we must analyze the electronic distribution of the 3-methylisothiazol-4-amine core.

The Isothiazole Core

Unlike its isomer thiazole (where N is at position 3), the isothiazole ring contains a sulfur atom at position 1 and a nitrogen atom at position 2 (


).[1] The bond between Sulfur and Nitrogen is weaker and more polarized than C-C bonds, creating a unique electronic environment.
The 4-Amino Substituent

The amine group (


) at position 4 is an electron-donating group (EDG). Through resonance, the lone pair on the exocyclic nitrogen donates electron density into the aromatic ring.
  • Effect on HBA: This resonance reduces the availability of the exocyclic nitrogen's lone pair, making it a poor hydrogen bond acceptor compared to an aliphatic amine.

  • Effect on Ring Basicity: The electron density is pushed toward the ring nitrogen (

    
    ), increasing its basicity and making it the preferred site for protonation in the hydrochloride salt.
    
Visualization of H-Bonding Sites

G cluster_0 Neutral Free Base (Lipinski Relevant) cluster_1 HCl Salt (Cationic Form) N_ring Ring N (HBA) S_ring Ring S (Weak HBA) S_ring->N_ring S-N Bond N_amine Amine N (Donor Site) H_amine1 H (HBD) N_amine->H_amine1 H_amine2 H (HBD) N_amine->H_amine2 N_ring_salt Ring NH+ (HBD) Cl_ion Cl- (Anionic HBA) N_ring_salt->Cl_ion Ionic Interaction

Figure 1: Pharmacophore map distinguishing donor/acceptor sites in the neutral and salt forms.

Part 2: Quantitative Parameters

Neutral Free Base (Lipinski's Rule of Five)

In the context of drug discovery, "counts" are almost always calculated on the neutral parent molecule to estimate passive diffusion across lipid membranes.

  • HBD Count = 2: Derived from the two hydrogen atoms on the exocyclic primary amine (

    
    ).
    
  • HBA Count = 2:

    • Ring Nitrogen (

      
      ):  The primary acceptor. It possesses a lone pair in the 
      
      
      
      orbital orthogonal to the pi-system.
    • Amine Nitrogen (

      
      ):  Counted as an acceptor in generic algorithms (e.g., PubChem), though its acceptor strength is diminished by resonance.
      
    • Note: The sulfur atom is excluded in the standard "Rule of Five" (which counts only N and O) but is considered in "Rule of Three" or fragment-based design as a weak acceptor.

Hydrochloride Salt (Physiological/Solid State)

When synthesized as the HCl salt, the molecule exists as a cation paired with a chloride anion.

  • Protonation Site: The proton (

    
    ) binds to the Ring Nitrogen (
    
    
    
    )
    .
    • Mechanism:[2][3] While the exocyclic amine is basic, the formation of an amidine-like resonance system stabilizes the positive charge on the ring nitrogen more effectively in the isothiazole system.

  • HBD Count = 3:

    • Two hydrogens on the exocyclic amine (unchanged).

    • One new hydrogen on the protonated ring nitrogen (

      
      ).
      
  • HBA Count = 1 (Organic Cation):

    • The ring nitrogen is now protonated and can no longer accept H-bonds.

    • The exocyclic amine nitrogen remains a weak acceptor.

    • System HBA: If considering the entire salt system, the Chloride ion (

      
      ) acts as a strong H-bond acceptor (typically accepting 4 H-bonds in crystal lattices).
      

Part 3: Experimental Determination Protocols

To validate these theoretical counts in a drug development pipeline, the following self-validating protocols are recommended.

Protocol: pKa Determination via Potentiometric Titration

Determining the pKa confirms the protonation state at physiological pH (7.4), dictating which HBD/HBA count applies in vivo.

Workflow:

  • Preparation: Dissolve 3-Methylisothiazol-4-amine HCl in 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M KOH standardized solution under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point corresponds to the pKa.

    • Expected Result: A single pKa value in the range of 2.0–5.0 (typical for amino-isothiazoles).

    • Interpretation: If pH < pKa, the Salt Count (HBD=3) dominates. If pH > pKa, the Neutral Count (HBD=2) dominates.

Protocol: Single Crystal X-Ray Diffraction (SC-XRD)

This is the definitive method to observe the exact location of hydrogen atoms and the geometry of H-bonds in the solid state.

Workflow Start Start: 3-Methylisothiazol-4-amine HCl Recryst Recrystallization (Slow evaporation in EtOH/Water) Start->Recryst XRay X-Ray Diffraction (Mo-Kα radiation, 100K) Recryst->XRay Refine Structure Refinement (Locate H atoms in difference Fourier map) XRay->Refine Result Output: Precise H-Bond Geometry (Donor-Acceptor Distances) Refine->Result

Figure 2: Workflow for crystallographic validation of hydrogen bond networks.

Part 4: Drug Development Implications

Solubility & Permeability
  • Solubility (High HBD): The HCl salt form (HBD=3) will exhibit significantly higher aqueous solubility due to the ionic charge and the additional hydrogen bond donor capability of the protonated ring nitrogen, facilitating solvation by water.

  • Permeability (Low HBD): For oral bioavailability, the neutral species is required to pass through the lipid bilayer. The transition from HBD=3 (Salt) to HBD=2 (Neutral) must occur in the intestinal lumen (pH 6.5–7.5).

    • Risk:[4] If the pKa is too high (>8), the molecule will remain protonated (HBD=3) in the intestine, potentially limiting passive absorption.

Crystal Engineering

In the solid state, the Chloride ion (


) will act as a bridge, accepting H-bonds from the 

of one molecule and the

of neighbors, creating a robust hydrogen-bonded network. This often leads to high melting points and stable polymorphs, which are desirable for API (Active Pharmaceutical Ingredient) formulation.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • PubChem Database. (2024).[5][6] "Compound Summary for CID 64527-28-2 (Isothiazol-4-amine)." National Library of Medicine.

  • Gilar, M., et al. (2018). "Universal method for pKa determination of drugs using HPLC." Journal of Chromatography A.

  • Allen, F. H., et al. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Utilization of 3-Methylisothiazol-4-amine hydrochloride

Abstract This document provides a comprehensive guide for the synthesis, characterization, and application of 3-Methylisothiazol-4-amine hydrochloride, a key heterocyclic building block for drug discovery and development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of 3-Methylisothiazol-4-amine hydrochloride, a key heterocyclic building block for drug discovery and development. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step instructions grounded in established chemical principles. We will elucidate the synthetic pathway from the corresponding nitro-isothiazole precursor, including a robust catalytic hydrogenation protocol and subsequent salt formation. Furthermore, this guide covers essential safety considerations, analytical characterization, and potential applications, providing a self-contained resource for the effective utilization of this versatile chemical intermediate.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a significant five-membered heteroaromatic system that serves as a cornerstone in the design of numerous biologically active compounds.[1] Its unique electronic properties, arising from the 1,2-disposition of the nitrogen and sulfur heteroatoms, allow it to act as a versatile scaffold in medicinal chemistry.[2] Derivatives of isothiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticonvulsant properties.[1] Specifically, the 4-amino-3-methylisothiazole moiety is a valuable synthon for creating novel molecular architectures with therapeutic potential. This guide focuses on the hydrochloride salt of this amine, which offers improved stability and handling characteristics compared to the free base.

The primary synthetic strategy detailed in this document involves the reduction of the nitro group of a suitable precursor, 3-methyl-4-nitroisothiazole. This transformation is a common yet critical step in the synthesis of many aromatic amines and requires careful selection of reagents and conditions to achieve high yield and purity.

Overall Synthetic Workflow

The synthesis of 3-Methylisothiazol-4-amine hydrochloride is typically achieved in a two-step process starting from the commercially available 3-methyl-4-nitroisothiazole. The workflow involves the reduction of the nitro group to a primary amine, followed by the formation of the hydrochloride salt.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Hydrochloride Salt Formation A 3-Methyl-4-nitroisothiazole B 3-Methylisothiazol-4-amine (Free Base) A->B Catalytic Hydrogenation (e.g., H2, Pd/C) C 3-Methylisothiazol-4-amine (Free Base) D 3-Methylisothiazol-4-amine hydrochloride (Final Product) C->D HCl in an organic solvent (e.g., HCl in Dioxane/Ether)

Caption: Overall workflow for the synthesis of 3-Methylisothiazol-4-amine hydrochloride.

Detailed Synthesis Protocols

Protocol 1: Catalytic Hydrogenation of 3-Methyl-4-nitroisothiazole

This protocol describes the reduction of the nitro group of 3-methyl-4-nitroisothiazole to form 3-methylisothiazol-4-amine using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent. Catalytic hydrogenation is a clean and efficient method for this transformation, typically affording high yields with minimal byproducts.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
3-Methyl-4-nitroisothiazole≥95%Commercially AvailableStarting material.
Palladium on Carbon (10 wt. %)-Standard Chemical SupplierCatalyst. Handle with care, can be pyrophoric.
Methanol (MeOH)AnhydrousStandard Chemical SupplierReaction solvent.
Hydrogen (H₂) GasHigh PurityGas SupplierReducing agent.
Celite® (Diatomaceous Earth)-Standard Chemical SupplierFiltration aid.
Nitrogen (N₂) GasHigh PurityGas SupplierFor inert atmosphere.
Parr Hydrogenation Apparatus-Equipment SupplierOr a similar high-pressure reactor.

Experimental Procedure:

  • Reactor Setup: To a clean and dry Parr hydrogenation vessel, add 3-methyl-4-nitroisothiazole (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate).

    • Rationale: The catalyst loading is a critical parameter. 5-10 mol% is a typical starting point for achieving a reasonable reaction rate without excessive cost. Handling the catalyst under an inert atmosphere is crucial to prevent potential ignition, as dry Pd/C can be pyrophoric.

  • Solvent Addition: Add anhydrous methanol to the vessel to dissolve/suspend the starting material. The concentration should be approximately 0.1-0.5 M.

  • Inerting the System: Seal the Parr apparatus and purge the system with nitrogen gas 3-5 times to remove all oxygen.

  • Hydrogenation: After purging with nitrogen, purge the system with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 25-40 °C) if necessary. Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen uptake ceases.

    • Causality: The reaction rate is dependent on pressure, temperature, and stirring efficiency. Efficient stirring is vital to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

    • Safety Note: The filter cake containing Pd/C should not be allowed to dry completely in the air as it can ignite. It should be kept wet with a solvent (e.g., water) and disposed of according to institutional safety guidelines.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methylisothiazol-4-amine as an oil or solid. This crude product is typically used directly in the next step without further purification.

Protocol 2: Formation and Isolation of 3-Methylisothiazol-4-amine hydrochloride

This protocol details the conversion of the free amine to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
Crude 3-Methylisothiazol-4-amine-From Protocol 1-
Diethyl Ether (Et₂O) or DioxaneAnhydrousStandard Chemical SupplierSolvent for precipitation.
Hydrochloric Acid Solution2.0 M in Diethyl Ether or 4.0 M in DioxaneStandard Chemical SupplierReagent for salt formation.
n-HexaneReagent GradeStandard Chemical SupplierFor washing the precipitate.

Experimental Procedure:

  • Dissolution: Dissolve the crude 3-methylisothiazol-4-amine from the previous step in a minimal amount of anhydrous diethyl ether or another suitable solvent like ethyl acetate.

  • Acidification: Cool the solution in an ice bath (0 °C). While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) dropwise (1.0-1.1 equivalents).

    • Rationale: A slight excess of HCl ensures complete conversion to the hydrochloride salt. The addition should be slow and at a low temperature to control the exotherm and promote the formation of a crystalline precipitate.

  • Precipitation: Upon addition of the HCl solution, the hydrochloride salt should precipitate out of the solution as a solid. Continue stirring at 0 °C for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether and then with n-hexane to remove any non-polar impurities and residual solvent.

  • Drying: Dry the resulting solid under high vacuum to obtain the final product, 3-Methylisothiazol-4-amine hydrochloride.

Analytical Characterization

The identity and purity of the synthesized 3-Methylisothiazol-4-amine hydrochloride should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the methyl group (singlet, ~2.4-2.6 ppm), the isothiazole ring proton (singlet, ~8.5-8.7 ppm), and a broad singlet for the amine protons (-NH₃⁺), which may be exchangeable with D₂O. The integration should correspond to the number of protons.[4][5]
¹³C NMR The spectrum will show distinct signals for the methyl carbon and the carbons of the isothiazole ring.[6]
FT-IR Characteristic peaks for N-H stretching of the ammonium salt (broad, ~2500-3200 cm⁻¹), C=N and C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and C-S stretching.
Mass Spec. The mass spectrum (e.g., ESI+) should show the molecular ion peak for the free base [M+H]⁺.
Melting Point A sharp melting point indicates high purity.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 3-Methyl-4-nitroisothiazole: Handle with care. Avoid inhalation and contact with skin and eyes.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Always handle in an inert atmosphere and do not allow the filter cake to dry in the air.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Hydrochloric Acid Solutions: Corrosive. Handle with care to avoid skin and eye contact.

Dispose of all chemical waste in accordance with local and institutional regulations.

Applications in Research and Drug Development

3-Methylisothiazol-4-amine hydrochloride is a versatile intermediate for the synthesis of a wide range of more complex molecules. The primary amine handle allows for a variety of subsequent chemical transformations.

G cluster_0 Potential Derivatizations A 3-Methylisothiazol-4-amine hydrochloride B Amide Formation A->B Acyl Chlorides, Carboxylic Acids C Sulfonamide Synthesis A->C Sulfonyl Chlorides D Reductive Amination A->D Aldehydes/Ketones, Reducing Agent E Buchwald-Hartwig Amination A->E Aryl Halides, Pd Catalyst

Caption: Common derivatization reactions of 3-Methylisothiazol-4-amine.

These derivatization reactions can be used to synthesize libraries of compounds for screening against various biological targets. For instance, isothiazole-containing molecules have been investigated as kinase inhibitors and for other therapeutic applications.[7] The ability to readily modify the amine group makes this scaffold particularly attractive for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • ResearchGate. (n.d.). Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler... Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • MDPI. (2018).
  • Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4357-4381.
  • MDPI. (2018).
  • PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (2000). Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
  • Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of isothiazolinone.
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Retrieved from [Link]

  • Google Patents. (1959). 5-amino-3-methyl-isothiazole and process.
  • Thieme. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing 3-isothiazolone compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1211.
  • Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 593.
  • PubChem. (n.d.). Methylisothiazolinone. Retrieved from [Link]

  • BMC. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry, 18(1), 220.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of synthesis of methyl 3-methyl-4-nitroisothiazole-5-carboxylate... Retrieved from [Link]

Sources

Application

Application Note: 3-Methylisothiazol-4-amine Hydrochloride as a Strategic Heteroaromatic Building Block in Targeted Therapeutics

Executive Summary The development of highly selective kinase inhibitors and immunomodulators frequently relies on the incorporation of unique heteroaromatic pharmacophores. 3-Methylisothiazol-4-amine hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors and immunomodulators frequently relies on the incorporation of unique heteroaromatic pharmacophores. 3-Methylisothiazol-4-amine hydrochloride (CAS: 1958100-55-4) has emerged as a critical pharmaceutical intermediate[1][2]. It is prominently featured in the synthesis of NF-κB-inducing kinase (NIK) inhibitors targeting cancer and autoimmune disorders[3][4], as well as thiophene derivatives designed to modulate Immunoglobulin E (IgE) in severe allergic responses[5][6].

This application note provides researchers and drug development professionals with a comprehensive guide to the physicochemical handling, mechanistic rationale, and validated synthetic protocols for incorporating this isothiazole building block into advanced therapeutic pipelines.

Physicochemical Profiling & Causality in Handling

Free-base heteroaromatic amines can be susceptible to oxidative degradation, dimerization, or erratic solubility profiles. Utilizing the hydrochloride salt of 3-methylisothiazol-4-amine ensures long-term shelf stability and consistent stoichiometric precision during complex coupling reactions.

Table 1: Physicochemical Properties & Experimental Causality

PropertyValue / DescriptionCausality in Experimental Design
Chemical Name 3-Methylisothiazol-4-amine hydrochlorideThe isothiazole ring acts as a bioisostere for phenyl rings, offering unique H-bond acceptor capabilities.
CAS Number 1958100-55-4Essential identifier for sourcing high-purity (>95%) reagents[1].
Molecular Formula C4H7ClN2S-
Molecular Weight 150.63 g/mol Low molecular weight ensures high atom economy when appended to larger scaffolds.
Salt Form Hydrochloride (HCl)Protects the electron-rich primary amine from oxidation. Crucial: Requires 1.0–3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to liberate the reactive free amine in situ[5].
Nucleophilicity ModerateDelocalization of the nitrogen lone pair into the heteroaromatic ring reduces its nucleophilicity compared to aliphatic amines, often necessitating activated electrophiles or elevated temperatures[3][7].

Mechanistic Insights: The Isothiazole Pharmacophore

The strategic placement of a 3-methylisothiazole moiety in a drug molecule is rarely accidental.

  • Steric Locking: The 3-methyl group provides a specific steric vector that restricts the rotational freedom of the adjacent amine (once converted to an amide or secondary amine). This conformational locking is highly effective for fitting into the narrow ATP-binding pockets of kinases like NIK[3].

  • Electronic Tuning: The adjacent sulfur and nitrogen atoms in the isothiazole ring create a distinct dipole moment, enhancing binding affinity through localized electrostatic interactions with target proteins[7].

In the context of NIK inhibition, over-activation of the non-canonical NF-κB pathway leads to excessive pro-inflammatory gene expression[4]. Derivatives synthesized from 3-methylisothiazol-4-amine competitively bind to NIK, halting this cascade.

NIK_Pathway TNF Inflammatory Stimuli (TNF-α) TRAF TRAF Complex (Ubiquitination) TNF->TRAF Activates NIK NF-κB-Inducing Kinase (NIK) TRAF->NIK Degrades (Healthy) Blocked in Disease IKK IKKα Complex NIK->IKK Phosphorylates p100 p100 Processing (to p52) IKK->p100 Induces RelB RelB:p52 Heterodimer p100->RelB Forms GeneExpr Pro-inflammatory Gene Expression RelB->GeneExpr Nuclear Translocation Inhibitor 3-Methylisothiazole Derivative (Inhibitor) Inhibitor->NIK Competitive Binding

Figure 1: Modulation of the non-canonical NF-κB (NIK) signaling pathway by isothiazole inhibitors.

Experimental Protocols & Validated Workflows

Because the amine is supplied as a hydrochloride salt and exhibits moderate nucleophilicity, reaction conditions must be carefully controlled. Below are two self-validating protocols derived from established pharmaceutical patents[3][5].

Protocol A: High-Temperature Nucleophilic Aromatic Substitution (S_NAr) for NIK Inhibitors

Objective: Couple 3-methylisothiazol-4-amine to a halogenated heteroaromatic core. Causality: Due to the reduced nucleophilicity of the isothiazolamine, standard room-temperature S_NAr fails. Elevated temperatures (100 °C) and a strong organic base are required to drive the substitution[3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve the electrophilic intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 3-methylisothiazol-4-amine hydrochloride (1.5 eq).

  • Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The first 1.5 eq neutralizes the HCl salt to liberate the free amine; the remaining 1.5 eq acts as an acid scavenger for the S_NAr byproduct.

  • Reaction Execution: Seal the vial and heat to 100 °C for 12–24 hours under continuous stirring[3].

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the desired [M+H]+ mass is dominant.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3x with brine to remove NMP and DIPEA salts. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Room-Temperature Amide Coupling for IgE-Modulating Thiophenes

Objective: Form an amide bond between a carboxylic acid intermediate and 3-methylisothiazol-4-amine. Causality: To prevent thermal degradation of sensitive thiophene cores, the carboxylic acid must be heavily activated (using HATU or EDC) to allow coupling at room temperature[5].

Synthetic_Workflow Acid Carboxylic Acid (1.0 eq) Coupling Amide Coupling (DCM, r.t., 22h) Acid->Coupling Activation HATU / EDC (1.2 eq) Activation->Coupling Activates Acid Amine 3-Methylisothiazol- 4-amine HCl (1.5 eq) Amine->Coupling Base DIPEA Base (3.0 eq) Base->Coupling Neutralizes HCl & Liberates Amine Product Target Heteroaromatic Derivative Coupling->Product >75% Yield QC LC-MS Validation ([M+H]+ Check) Product->QC Self-Validation

Figure 2: Validated synthetic workflow for room-temperature amide coupling using the HCl salt.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 7.5 mL per 2.5 mmol)[5]. Add HATU (1.2 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Amine Introduction: Add 3-methylisothiazol-4-amine hydrochloride (1.5 eq) directly to the mixture.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The solution may change color as the free base is liberated and coupling initiates.

  • Reaction Execution: Stir under an ambient atmosphere at room temperature for 22 hours[5].

  • Self-Validation Check: Perform LC-MS analysis. Quality Control Tip: If unreacted active ester remains, add an additional 0.2 eq of the isothiazolamine and stir for 2 more hours.

  • Purification: Concentrate the mixture in vacuo. Purify by flash column chromatography on silica, utilizing a gradient elution of 0% to 50% EtOAc in isohexanes to yield the pure target compound[5].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediates, the following analytical validations must be met:

  • Mass Spectrometry (LC-MS): The addition of the 3-methylisothiazole moiety adds exactly 98.00 Da to the core structure (accounting for the loss of H₂O or HCl during coupling). Always verify the [M+H]+ and [M-H]- ionization states.

  • NMR Spectroscopy: In ¹H-NMR (CDCl₃ or DMSO-d₆), the isolated proton on the isothiazole ring (C5-H) typically appears as a distinct singlet in the aromatic region (~8.2 - 8.6 ppm), while the 3-methyl group appears as a sharp singlet around 2.3 - 2.5 ppm[8]. The disappearance of the broad primary amine signal (~4.5 - 5.5 ppm) and the appearance of a downfield amide/secondary amine proton confirms successful coupling.

References

  • Source: Google Patents (Janssen Pharmaceutica NV)
  • Source: Google Patents (UCB Biopharma SRL)
  • Title: Product Class 15: Isothiazoles (Synthesis and Reactivity) Source: Thieme Connect URL: [Link]

Sources

Method

Application Note: Advanced Derivatization Protocols for 3-Methylisothiazol-4-amine Hydrochloride in Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the isothiazole ring serves as a highly versatile bioisostere for phenyl, thiophene, and pyrazole moieties. Specifically, 3-Methylisothiazol-4-amine and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the isothiazole ring serves as a highly versatile bioisostere for phenyl, thiophene, and pyrazole moieties. Specifically, 3-Methylisothiazol-4-amine and its hydrochloride salt have emerged as critical building blocks in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors[1], NF-κB-inducing kinase (NIK) inhibitors[2], and modulators of IgE-mediated hypersensitivity[3].

From a mechanistic perspective, the 4-amino group on the isothiazole ring exhibits reduced nucleophilicity compared to standard aliphatic or electron-rich aromatic amines. This is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur heteroatoms in the aromatic system. Furthermore, because the starting material is typically supplied as a hydrochloride salt to ensure stability and prevent oxidative degradation, stoichiometric base neutralization is a mandatory first step in any derivatization workflow.

This application note provides field-proven, self-validating protocols for the three most common derivatizations of 3-methylisothiazol-4-amine HCl: Amidation, Nucleophilic Aromatic Substitution (SNAr), and Diazotization.

Synthetic Workflows

Workflow SM 3-Methylisothiazol-4-amine HCl (Starting Material) Freebase In Situ Freebasing (DIPEA, 2.5-3.0 eq) SM->Freebase Path1 Amidation (HATU, R-COOH, DCM/DMF) Freebase->Path1 Path2 SNAr Reaction (Ar-Cl, 100 °C) Freebase->Path2 Path3 Diazotization (Isopentyl nitrite, Cu salts) Freebase->Path3 Workup Aqueous Quench & Extraction (EtOAc / Brine) Path1->Workup Path2->Workup Path3->Workup Purification Flash Chromatography (Silica Gel, Gradient Elution) Workup->Purification Validation Self-Validating IPC (LC-MS, 1H-NMR) Purification->Validation

Figure 1: Divergent synthetic workflows for derivatizing 3-methylisothiazol-4-amine HCl.

Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is optimized for coupling the weakly nucleophilic isothiazol-4-amine with various carboxylic acids, a critical step in synthesizing thiophene-isothiazole derivatives for IgE disorder treatments[3].

Causality & Reagent Selection:

  • Base (DIPEA): N,N-Diisopropylethylamine is required in a 2.5–3.0 molar excess. One equivalent neutralizes the amine HCl salt, a second deprotonates the carboxylic acid, and the remainder maintains a basic environment. Its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling Agent (HATU): Standard carbodiimides (EDC/DCC) often fail here. HATU generates a highly reactive 7-azabenzotriazole active ester, which is necessary to drive the reaction with the electron-deficient isothiazolamine to completion.

Step-by-Step Procedure:

  • Suspend the carboxylic acid (2.50 mmol) in anhydrous Dichloromethane (DCM) (7.5 mL) under a nitrogen atmosphere.

  • Add DIPEA (7.50 mmol, 3.0 eq) and stir for 5 minutes to ensure complete deprotonation.

  • Add HATU (2.75 mmol, 1.1 eq) in one portion. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint 1: Sample 5 µL of the mixture, quench in methanol, and analyze via LC-MS. You must observe the mass of the HOAt-active ester or the methyl ester (if transesterified). If only the starting acid is present, the HATU has hydrolyzed and must be replaced.

  • Add 3-methylisothiazol-4-amine hydrochloride (396 mg, 2.50 mmol, 95 mass%)[3] to the activated mixture.

  • Stir at room temperature for 22 hours under air[3].

  • Concentrate in vacuo and purify via flash column chromatography (gradient elution with 0% to 50% EtOAc in isohexanes)[3].

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Used extensively in the synthesis of NIK inhibitors, this protocol couples the amine with heteroaryl chlorides[2].

Causality & Reagent Selection: Because the isothiazol-4-amine is a weak nucleophile, SNAr reactions require significant thermal energy. Standard room-temperature conditions will result in near-zero conversion.

Step-by-Step Procedure:

  • Combine 3-methylisothiazol-4-amine HCl (1.0 eq) and the target heteroaryl chloride (1.2 eq) in a pressure vial.

  • Add anhydrous 1,4-dioxane or DMF, followed by an inorganic base such as K₂CO₃ (3.0 eq) to neutralize the HCl salt and scavenge the HCl byproduct of the SNAr reaction.

  • Seal the vial and heat to 100 °C for 12–18 hours[2].

  • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The appearance of the [M+H]+ peak of the secondary amine product validates the nucleophilic attack. If unreacted starting materials persist, the temperature may be increased to 120 °C under microwave irradiation.

  • Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate for purification.

Protocol C: Diazotization and Gomberg-Type Coupling

To convert the 4-amino group into an aryl group (e.g., synthesizing 3-methyl-4-phenylisothiazole), a non-aqueous Sandmeyer/Gomberg-type coupling is employed[4].

Causality & Reagent Selection: Aqueous diazotization of isothiazolamines often leads to complex mixtures or ring-opening[4]. Using an organic nitrite (isopentyl nitrite) in a non-aqueous solvent (benzene or THF) prevents these side reactions.

Step-by-Step Procedure:

  • Dissolve 3-methylisothiazol-4-amine HCl in a suitable solvent (e.g., benzene or THF) and neutralize with a stoichiometric amount of TEA.

  • Add isopentyl nitrite (1.5 eq) dropwise at reflux[4].

  • For Gomberg coupling, the solvent itself (benzene) acts as the coupling partner, yielding 3-methyl-4-phenylisothiazole in approximately 36% yield[4].

Quantitative Data Summary

The following table summarizes expected reaction parameters and analytical outcomes based on the validated literature protocols described above.

Reaction TypeElectrophile / ReagentSolventTempTimeExpected YieldLC-MS IPC Target
Amidation [3]R-COOH / HATU / DIPEADCM20 °C22 h70–75%[M+H]+ of Amide
SNAr [2]Heteroaryl Chloride / K₂CO₃Dioxane100 °C16 h45–60%[M+H]+ of Sec-Amine
Gomberg Coupling [4]Isopentyl NitriteBenzeneReflux2 h~36%[M+H]+ of Aryl-Isothiazole
Urea Formation R-NCO / TEATHF60 °C4 h80–85%[M+H]+ of Urea

References

  • Title: WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige Source: Google Patents URL
  • Title: US20220089568A1 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL
  • Title: CA3027416A1 - Heteroaromatic derivatives as nik inhibitors Source: Google Patents URL
  • Title: Product Class 15: Isothiazoles (Science of Synthesis 11.15)

Sources

Application

nucleophilic substitution reactions involving 3-Methylisothiazol-4-amine hydrochloride

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the specific protocols, mechanistic considerations, and handling requirements for utilizing 3-Methylisothiazol-4-ami...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the specific protocols, mechanistic considerations, and handling requirements for utilizing 3-Methylisothiazol-4-amine hydrochloride in nucleophilic substitution reactions.

Abstract & Strategic Value

The isothiazole ring is a critical bioisostere in medicinal chemistry, often used to replace thiazoles, pyridines, or phenyl rings to modulate metabolic stability and lipophilicity. 3-Methylisothiazol-4-amine represents a unique vector for scaffold decoration. Unlike its 5-amino counterpart, the 4-amino isomer places the nitrogen substituent in a position that mimics the meta-substitution of aniline, offering distinct vector geometry for ligand-protein interactions.

This guide focuses on "involving" the amine in nucleophilic substitution reactions—specifically where the amine acts as the nucleophile to displace leaving groups on electrophilic substrates (SNAr and SN2 pathways).

Chemical Properties & Handling[1][2]

  • Appearance: White to off-white hygroscopic solid.

  • Salt Form: Hydrochloride (HCl).

  • pKa (Conjugate Acid): Estimated ~2.5–3.5. The free base is a weak nucleophile compared to alkyl amines but comparable to electron-deficient anilines.

  • Stability Warning: The isothiazole N–S bond is sensitive to cleavage by strong nucleophiles (e.g., hydroxide, alkoxides) or reducing agents. Avoid strong basic conditions (pH > 12) and high temperatures (>120°C) in the presence of strong nucleophiles.

Critical Pre-Reaction Step: Free-Basing

The hydrochloride salt is non-nucleophilic. It must be neutralized in situ or pre-neutralized to liberate the active free base.

  • In-situ: Use 2.5–3.0 equivalents of a non-nucleophilic organic base (DIPEA or Et3N).

  • Pre-neutralization: Partition between saturated NaHCO3 and EtOAc, dry over Na2SO4, and concentrate. Note: The free base may be volatile or unstable; in-situ neutralization is preferred.

Mechanistic Insight: The Amine as Nucleophile

The 4-amino group's nucleophilicity is modulated by the electron-withdrawing nature of the isothiazole ring.

  • Electronic Effect: The ring nitrogen and sulfur inductively withdraw electron density, making the 4-NH2 less reactive than a standard aniline.

  • Steric Effect: The 3-methyl group provides steric bulk adjacent to the amine. This directs reactivity but may slow down SN2 reactions with bulky electrophiles.

  • Regioselectivity: In SNAr reactions with heterocycles (e.g., 2,4-dichloropyrimidine), the 3-methylisothiazol-4-amine will preferentially attack the most electron-deficient position (typically C4 of the pyrimidine) due to the "hard" nature of the amine nucleophile.

Diagram 1: Reaction Pathways & Activation

ReactionPathways Salt 3-Methylisothiazol-4-amine HCl Salt FreeBase Free Amine (Active Nucleophile) Salt->FreeBase Neutralization (-HCl) Base Base (DIPEA/TEA) Base->FreeBase Product1 N-Heteroaryl Derivative FreeBase->Product1 + Electrophile A (Heat, Solvent) Product2 N-Alkyl Derivative FreeBase->Product2 + Electrophile B (Base, RT) Electrophile1 Electrophile A: Heteroaryl Halide (S_NAr) Electrophile1->Product1 Electrophile2 Electrophile B: Alkyl Halide (S_N2) Electrophile2->Product2

Caption: Activation of the hydrochloride salt to the free amine and subsequent divergence into SNAr or SN2 reaction pathways.

Experimental Protocols

Protocol A: SNAr Reaction (Heteroarylation)

Application: Synthesis of kinase inhibitor scaffolds (e.g., reacting with chloropyrimidines, chloropyridines). Rationale: The weak nucleophilicity of the amine requires thermal activation and a polar aprotic solvent. Acid catalysis can sometimes activate the electrophile.[1]

Materials:

  • 3-Methylisothiazol-4-amine HCl (1.0 equiv)

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0–1.2 equiv)

  • Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Procedure:

  • Setup: In a pressure vial, suspend 3-Methylisothiazol-4-amine HCl (100 mg, 0.66 mmol) in n-BuOH (2.0 mL).

  • Neutralization: Add DIPEA (0.35 mL, 2.0 mmol). Stir at room temperature for 5 minutes until the solid dissolves or forms a fine suspension.

  • Addition: Add the heteroaryl chloride (0.66–0.80 mmol).

  • Reaction: Seal the vial and heat to 100–120°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The product typically elutes later than the starting amine.

  • Workup:

    • Option 1 (Precipitation): Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH.

    • Option 2 (Extraction): Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required if precipitation does not occur.

Troubleshooting:

  • Low Conversion: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 140°C (microwave irradiation for 30 mins is effective).

  • Ring Decomposition: If unknown byproducts appear, lower temperature and extend time. Ensure the reaction is strictly anhydrous if using DMA/NMP.

Protocol B: N-Alkylation (SN2)

Application: Introduction of alkyl chains or benzyl groups. Challenge: Prevent over-alkylation (quaternization) and S-alkylation (though N-alkylation is preferred for the amine).

Materials:

  • 3-Methylisothiazol-4-amine HCl (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.0 equiv)

  • Base: K2CO3 (2.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Setup: Charge a flask with the amine HCl salt (1.0 equiv) and K2CO3 (2.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the alkyl halide (1.0 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours. Heating (50°C) is only recommended for unreactive alkyl chlorides.

  • Workup: Dilute with water (5x volume). Extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol C: Amide Coupling (Nucleophilic Acyl Substitution)

Application: Creating amide linkers. Note: While technically acyl substitution, this is the most common reaction for this amine.

Procedure:

  • Dissolve amine HCl (1.0 equiv) in DCM or THF.

  • Add DIPEA (3.0 equiv) and cool to 0°C.

  • Add Acyl Chloride (1.1 equiv) or use HATU/Carboxylic Acid coupling.

  • Stir at RT for 2 hours.

  • Observation: Isothiazol-4-amines are less reactive than benzylamines; HATU couplings may require overnight stirring.

Data Presentation & Analysis

Table 1: Comparative Reactivity of 3-Methylisothiazol-4-amine

Reaction TypeElectrophileConditionsExpected YieldCritical Factor
SNAr 2,4-Dichloropyrimidinen-BuOH, DIPEA, 100°C60–80%Temperature; Steric hindrance at C3
SNAr 4-FluoronitrobenzeneDMF, K2CO3, 80°C75–90%Fluorine displacement is faster than Chlorine
SN2 Methyl IodideDMF, NaH, 0°C40–60%Risk of bis-alkylation; Control stoichiometry
Acylation Acetyl ChlorideDCM, TEA, 0°C>90%Maintain anhydrous conditions
Diagram 2: SNAr Workflow Logic

SNArWorkflow Start Start: 3-Methylisothiazol-4-amine HCl Solvent Dissolve in n-BuOH or DMA Start->Solvent BaseAdd Add DIPEA (3.0 eq) Neutralize HCl Solvent->BaseAdd Electrophile Add Heteroaryl Chloride (1.0 - 1.2 eq) BaseAdd->Electrophile Heat Heat to 100-120°C (Monitor LCMS) Electrophile->Heat Check Conversion > 90%? Heat->Check Workup Precipitate (cool) or Extract (EtOAc/H2O) Check->Workup Yes Optimize Increase Temp or Switch to Microwave Check->Optimize No Purify Flash Chromatography Workup->Purify Optimize->Heat

Caption: Decision tree for performing SNAr reactions with isothiazole amines.

References

  • Isothiazole Chemistry & Synthesis

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 11. (Thieme Chemistry). Covers general reactivity of isothiazol-4-amines.
  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.
  • Reactivity of Heterocyclic Amines

    • Journal of Medicinal Chemistry often features 4-amino-isothiazole derivatives as kinase inhibitors.
  • Compound Data

    • PubChem CID 15399587 (Rel

Disclaimer: This protocol involves hazardous chemicals.[2] 3-Methylisothiazol-4-amine hydrochloride is an irritant.[2] Isothiazoles are known sensitizers. Perform all reactions in a fume hood with appropriate PPE.

Sources

Method

sulfonylation of 3-Methylisothiazol-4-amine hydrochloride protocols

Application Note: Advanced Methodologies for the N-Sulfonylation of 3-Methylisothiazol-4-amine Hydrochloride Executive Summary & Rationale The 3-methylisothiazole scaffold is a privileged bioisostere in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the N-Sulfonylation of 3-Methylisothiazol-4-amine Hydrochloride

Executive Summary & Rationale

The 3-methylisothiazole scaffold is a privileged bioisostere in medicinal chemistry, frequently utilized in the development of dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune diseases[1] and novel therapeutics targeting IgE-mediated hypersensitivity[2].

While the C4-amino group of this heterocycle is a critical vector for library diversification, its nucleophilicity is inherently dampened by the electron-withdrawing nature of the adjacent isothiazole ring. Furthermore, to prevent oxidative degradation, the amine is predominantly supplied and stored as a hydrochloride salt. This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols required to achieve high-yielding sulfonylation of 3-methylisothiazol-4-amine hydrochloride.

Mechanistic Causality in Reaction Design

The conversion of an amine hydrochloride salt to a sulfonamide via a sulfonyl chloride (Schotten-Baumann-type sulfonylation) requires careful stoichiometric management of the acid-base equilibrium.

When utilizing 3-methylisothiazol-4-amine hydrochloride, the selected base must perform three distinct functions:

  • In Situ Free-Basing: The base must neutralize the hydrochloride counterion to liberate the nucleophilic free amine. Failure to fully deprotonate the salt results in unreacted starting material.

  • Electrophilic Activation: Because the isothiazol-4-amine is a weak nucleophile, the sulfonyl chloride must be activated. Pyridine or 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate.

  • Acid Scavenging: The formation of the sulfonamide bond generates a stoichiometric equivalent of hydrochloric acid (HCl). The base must scavenge this byproduct to prevent the re-protonation of the isothiazolamine, which would stall the reaction kinetics.

Pathway N1 3-Methylisothiazol- 4-amine HCl N2 Base Addition (Free-basing) N1->N2 TEA/Pyridine N3 Electrophilic Activation N2->N3 R-SO2Cl N4 Nucleophilic Attack N3->N4 Intermediate N5 Sulfonamide Product N4->N5 -HCl

Reaction workflow for the N-sulfonylation of 3-methylisothiazol-4-amine hydrochloride.

Quantitative Optimization Data

To establish a robust protocol, various solvent and base combinations were evaluated. The quantitative data below illustrates the causality between base selection, temperature, and isolated yield. For instance, while biphasic aqueous conditions (Condition C) are effective for related aminothiazoles[3], anhydrous conditions utilizing a nucleophilic catalyst (Condition B) provide the highest conversion rates for the deactivated 3-methylisothiazol-4-amine.

Reaction ConditionSolvent SystemBase (Equivalents)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
A (Standard) Dichloromethane (DCM)Pyridine (3.0)2516>9582
B (Catalytic) Dichloromethane (DCM)TEA (2.5) + DMAP (0.1)2512>9888
C (Biphasic) H₂O / EtOAc (1:1)NaOAc (3.0)8088576
D (High Temp) TolueneDIPEA (3.0)11049079

Table 1: Optimization parameters for the sulfonylation of 3-methylisothiazol-4-amine hydrochloride (1.0 mmol scale using 4-toluenesulfonyl chloride).

Self-Validating Experimental Protocols

Protocol A: Anhydrous Catalytic Sulfonylation (Recommended for Drug Discovery)

This protocol utilizes Triethylamine (TEA) as the bulk acid scavenger and DMAP as the nucleophilic catalyst to drive the reaction of the electron-deficient amine[2].

Step 1: Preparation of the Free Base

  • Suspend 3-methylisothiazol-4-amine hydrochloride (1.0 eq, e.g., 1.50 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add Triethylamine (TEA) (2.5 eq) dropwise at 0 °C. Self-Validation Check: The cloudy suspension should transition to a clear or slightly yellow homogeneous solution within 15 minutes, confirming the successful liberation of the free base.

Step 2: Electrophilic Activation & Coupling 3. Add DMAP (0.1 eq) to the solution. 4. Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes at 0 °C to prevent exothermic degradation. 5. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

Step 3: Reaction Monitoring & Workup 6. Monitor the reaction via LCMS or TLC (typically 50% EtOAc in Isohexanes). Self-Validation Check: If the reaction stalls at <90% conversion, check the pH of the mixture using moistened pH paper. If pH < 7, the acid scavenging has failed; spike the reaction with an additional 0.5 eq of TEA. 7. Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). 8. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove residual TEA and DMAP, followed by brine (15 mL). 9. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure sulfonamide.

Protocol B: Biphasic Schotten-Baumann Sulfonylation (For Water-Soluble Reagents)

Adapted from methodologies used for highly polar aminothiazole derivatives[3], this approach is ideal when the resulting sulfonamide or the sulfonyl chloride is highly polar.

Step 1: Biphasic Setup

  • Dissolve 3-methylisothiazol-4-amine hydrochloride (1.0 eq) and Sodium Acetate (NaOAc) (3.0 eq) in distilled water (0.5 M).

  • Add an equal volume of Ethyl Acetate (EtOAc) to create a biphasic system.

Step 2: Reagent Addition 3. Add the sulfonyl chloride (1.5 eq) directly to the biphasic mixture. 4. Heat the reaction vigorously at 80 °C for 8 hours under reflux. The vigorous stirring is critical to maximize the interfacial surface area between the aqueous base and the organic electrophile.

Step 3: Phase Separation 5. Cool the mixture to room temperature. Self-Validation Check: The product will often precipitate directly at the aqueous-organic interface upon cooling. If a precipitate forms, filter it directly and wash with cold water and cold EtOAc. If no precipitate forms, separate the organic layer, extract the aqueous layer with EtOAc, dry, and concentrate.

Analytical Characterization

To confirm the structural integrity of the synthesized 3-methylisothiazole sulfonamides, researchers must look for specific spectroscopic markers:

  • LCMS: Look for the [M+H]⁺ peak. Due to the presence of sulfur and chlorine (if applicable), carefully analyze the isotopic distribution pattern[1].

  • ¹H NMR (DMSO-d₆): The most diagnostic signal is the newly formed sulfonamide N-H proton, which typically appears as a sharp singlet heavily downfield between δ 9.40 – 10.50 ppm , depending on the electron-withdrawing nature of the sulfonyl group[1]. The isothiazole C5-H proton will appear as a distinct singlet around δ 8.50 – 9.00 ppm.

References[2] WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige - Google Patents

Source: google.com URL:[1] US20220089568A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents Source: google.com URL:[3] Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PMC - NIH Source: nih.gov URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 3-Methylisothiazol-4-amine hydrochloride

Welcome to the technical support center for 3-Methylisothiazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methylisothiazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in chemical synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

Introduction to 3-Methylisothiazol-4-amine hydrochloride

3-Methylisothiazol-4-amine hydrochloride (CAS No: 52547-00-9) is a versatile heterocyclic building block used in the synthesis of a variety of biologically active molecules, including MMP12 inhibitors, Aurora kinase inhibitors, and N-heterocyclic indolyl glyoxylamides with anticancer properties.[1] Its unique isothiazole scaffold makes it a valuable precursor in medicinal chemistry and drug discovery.[2][3]

This guide will focus on the practical aspects of working with this reagent, with a primary focus on troubleshooting common N-acylation and N-alkylation reactions to improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Do I need to convert 3-Methylisothiazol-4-amine hydrochloride to its free base before use?

Yes, for most reactions involving nucleophilic attack by the amine group, such as N-acylation and N-alkylation, it is essential to use the free base form of 3-Methylisothiazol-4-amine. The hydrochloride salt is an ammonium salt, where the lone pair of electrons on the nitrogen atom is protonated, rendering it non-nucleophilic.

Q2: How do I prepare the free base of 3-Methylisothiazol-4-amine?

A standard and effective method is to perform a liquid-liquid extraction. This involves dissolving the hydrochloride salt in an aqueous solution and then adding a base to deprotonate the ammonium ion. The resulting free base, which is less soluble in water, can then be extracted into an organic solvent.

Q3: What are the most common reactions performed with 3-Methylisothiazol-4-amine?

The most common reactions involve the functionalization of the primary amino group. These include:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Condensation Reactions: Reaction with aldehydes or ketones to form imines, which can be further reduced to amines.

Q4: What are the main impurities I should be aware of in the starting material?

Commercial 3-Methylisothiazol-4-amine hydrochloride may contain ammonium chloride as an impurity.[4] While often present in small amounts, it is good practice to be aware of its presence, which can be detected by 1H NMR spectroscopy.[4] For most applications, minor amounts of this impurity will not significantly affect the reaction, as it is unreactive under typical acylation and alkylation conditions.

Troubleshooting Guide: N-Acylation Reactions

N-acylation of 3-Methylisothiazol-4-amine is a fundamental transformation for creating amide derivatives. Below are common issues and their solutions.

Problem 1: Low or No Product Yield in N-Acylation

Possible Causes and Solutions:

  • Incomplete conversion to the free base: If the amine is not fully deprotonated, the reaction will not proceed efficiently.

    • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the free base extraction. Use a pH meter or pH paper to verify.

  • Insufficient or inappropriate base: During the acylation reaction, a base is required to neutralize the HCl generated.[5]

    • Solution: Use at least two equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent will neutralize the HCl byproduct, and the other will ensure the amine reactant remains deprotonated.[4]

  • Hydrolysis of the acyl chloride: Acyl chlorides are highly reactive and sensitive to moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Low reaction temperature: While some acylations are rapid even at 0 °C, less reactive acyl chlorides may require higher temperatures.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C).

Problem 2: Formation of Multiple Products in N-Acylation

Possible Causes and Solutions:

  • Diacylation: Although less common for primary amines, highly reactive acylating agents or harsh conditions could potentially lead to diacylation.

    • Solution: Use a controlled amount of the acylating agent (typically 1.0-1.2 equivalents). Add the acyl chloride dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[6]

Troubleshooting Guide: N-Alkylation Reactions

N-alkylation of 3-Methylisothiazol-4-amine can be more challenging than acylation due to the potential for over-alkylation.

Problem 1: Low Yield of the Desired Mono-alkylated Product and Formation of Poly-alkylated Byproducts

This is the most common issue in the N-alkylation of primary amines. The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine, and potentially even a quaternary ammonium salt.[7][8][9]

Strategies to Promote Mono-alkylation:

  • Use a large excess of the amine: By using a significant excess of 3-Methylisothiazol-4-amine (e.g., 5-10 equivalents) relative to the alkylating agent, the probability of the alkylating agent reacting with the starting primary amine is much higher than with the mono-alkylated product. This is often the simplest and most effective strategy.

  • Slow addition of the alkylating agent: Adding the alkyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.

  • Choice of solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used for N-alkylation reactions.[10]

  • Reductive Amination: An alternative and often cleaner method for mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method avoids the issue of over-alkylation with alkyl halides.[10]

Problem 2: Ring Opening of the Isothiazole Ring

The isothiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to ring-opening under strongly basic conditions or in the presence of certain nucleophiles.[11]

Preventative Measures:

  • Avoid strong, non-hindered bases: When a base is required for the alkylation, opt for a hindered, non-nucleophilic base like DIPEA, or an inorganic base like potassium carbonate. Avoid using strong bases like sodium hydroxide or sodium hydride if heating is required, as this may promote ring degradation.

  • Moderate reaction temperatures: High reaction temperatures in the presence of a base can increase the likelihood of side reactions involving the isothiazole ring. Whenever possible, run reactions at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Protocol 1: Preparation of 3-Methylisothiazol-4-amine Free Base
  • Dissolve 3-Methylisothiazol-4-amine hydrochloride (1.0 eq.) in deionized water (10 mL per gram of salt).

  • Cool the solution in an ice bath.

  • Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the 3-Methylisothiazol-4-amine free base, which can be used directly in the next step.

Protocol 2: General Procedure for N-Acylation
  • Dissolve the 3-Methylisothiazol-4-amine free base (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.[6]

Protocol 3: General Procedure for Mono-N-Alkylation
  • Dissolve the 3-Methylisothiazol-4-amine free base (5.0 eq.) in a polar aprotic solvent like acetonitrile.

  • Add a suitable base such as potassium carbonate (2.0 eq. relative to the alkyl halide).

  • Slowly add the alkyl halide (1.0 eq.) to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the disappearance of the alkyl halide and the formation of the mono-alkylated product.

  • Once the reaction is complete, filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layers to yield the crude product.[10]

Purification and Characterization

Purification of the N-acylated or N-alkylated products is typically achieved by column chromatography or recrystallization.

Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase. For basic amine products, using an amine-functionalized silica or adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing and improve separation.[12]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.

Recrystallization

If the product is a solid, recrystallization can be a highly effective purification method.[13]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[14] Common solvents for recrystallizing amide and amine derivatives include ethanol, ethyl acetate, acetone, and acetonitrile. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.[13]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[14]

    • Dry the crystals under vacuum.

Visualizing Workflows and Relationships

Workflow for Free Base Preparation and N-Acylation

Caption: Workflow for Free Base Preparation and N-Acylation.

Troubleshooting Polyalkylation in N-Alkylation

Polyalkylation_Troubleshooting Start N-Alkylation Reaction Problem Low Yield of Mono-alkylated Product & Formation of Poly-alkylated Byproducts Start->Problem Solution1 Use Large Excess of Amine (5-10 eq.) Problem->Solution1 Solution2 Slow Addition of Alkylating Agent Problem->Solution2 Solution3 Consider Reductive Amination Problem->Solution3 Outcome Improved Yield of Mono-alkylated Product Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting Polyalkylation in N-Alkylation.

Quantitative Data Summary

While specific yield data for reactions with 3-Methylisothiazol-4-amine is highly dependent on the specific substrates and conditions used, the following table provides a general overview of expected outcomes based on typical amine chemistry.

Reaction TypeKey ParametersExpected OutcomePotential Byproducts
N-Acylation 1.1 eq. Acyl Chloride, 2.0 eq. BaseHigh Yield (>80%)Diacylated product (minor)
N-Alkylation 1.1 eq. Alkyl Halide, 1.5 eq. BaseMixture of productsDi- and tri-alkylated amines
N-Alkylation 5-10 eq. Amine, 1.0 eq. Alkyl HalideGood Yield of Mono-alkylated ProductTrace poly-alkylated products
Reductive Amination 1.1 eq. Aldehyde/Ketone, Reducing AgentHigh Yield of Mono-alkylated ProductMinimal

References

  • Adam, J. H., and Slack, R. (1959). 5-Amino-3-methylisothiazole. Journal of the Chemical Society, 3061-3065.
  • WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents. (n.d.).
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Gore, R. P., et al. (2011). A review on N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • Yao, C., et al. (2019). N-acylation of amides through internal nucleophilic catalysis. Chemistry of Heterocyclic Compounds, 55(2), 142-146.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Video]. YouTube. [Link]

  • Li, F., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(9), 1269-1272.
  • Indian Journal of Chemistry, Section B. (2013). A study of the alkylation and acylation of N-acylthiazolidinethione. 52B, 769-772.
  • The Organic Chemistry Tutor. (2024, April 27). Lec9 - Polyalkylation of Amines. [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • US6211384B1 - Methods for the acylation of amine compounds - Google Patents. (n.d.).
  • SLS. (n.d.). 5-Amino-3-methyl-isothiazole h | 155640-5G | SIGMA-ALDRICH. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, April 16). Amine Alkylation: General Reaction. [Video]. YouTube. [Link]

  • Pearson. (n.d.). Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines | Request PDF. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • EP0490564A1 - Process for preparing 3-isothiazolone compounds - Google Patents. (n.d.).
  • CN103896935B - The preparation method of 3-[(4-amino-5-pyrimidine base) methyl]-5-(2-ethoxy)-4-methylthiazol nitrate - Google Patents. (n.d.).
  • ResearchGate. (2025, August 7). Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF. Retrieved from [Link]

  • US3692795A - 3-amino-isothiazoles, derivatives thereof and processes for the production thereof - Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methylisothiazol-4-amine Hydrochloride

Welcome to the technical support guide for the purification of 3-Methylisothiazol-4-amine hydrochloride via recrystallization. This document provides a comprehensive, experience-driven approach to solvent selection, prot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Methylisothiazol-4-amine hydrochloride via recrystallization. This document provides a comprehensive, experience-driven approach to solvent selection, protocol execution, and troubleshooting. Our goal is to empower you with the foundational knowledge and practical insights required to achieve high purity for your target compound.

| Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities at varying temperatures.[1] The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[2] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities ideally remain dissolved in the solvent (mother liquor).[3]

For amine hydrochloride salts like 3-Methylisothiazol-4-amine hydrochloride, the ionic nature of the molecule dictates its solubility profile. These compounds are generally polar and will dissolve best in polar solvents. The key is to find a solvent or solvent system where this solubility has a steep temperature gradient.

| Visualizing the Recrystallization Workflow

The following diagram outlines the logical progression of a typical recrystallization experiment, from initial solvent screening to the final analysis of the purified product.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation cluster_analysis Analysis start Start: Crude 3-Methylisothiazol-4-amine HCl solvent_selection Solvent Screening (See Table 1) start->solvent_selection dissolution Dissolve Crude Solid in Minimum Hot Solvent solvent_selection->dissolution charcoal Optional: Add Activated Charcoal (Decolorization) dissolution->charcoal hot_filtration Hot Gravity Filtration (Remove Insoluble Impurities) charcoal->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath Cooling (Maximize Yield) cooling->ice_bath vacuum_filtration Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Dry Crystals (Vacuum Oven/Desiccator) washing->drying yield Calculate Percent Recovery drying->yield purity Assess Purity (Melting Point, HPLC, NMR) yield->purity end End: Purified Product purity->end

Caption: General workflow for recrystallization.

| Experimental Protocol: Recrystallization of 3-Methylisothiazol-4-amine HCl

This protocol is a robust starting point. Given the specific properties of your crude material, minor optimizations may be necessary.

| Step 1: Solvent Selection

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[2][3] For a polar amine salt, polar solvents are the logical choice. You must experimentally determine the best fit by testing small quantities of your crude product in various solvents.

Table 1: Potential Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale & Comments
Ethanol (Absolute) 78 Polar Protic Often an excellent choice for amine hydrochlorides.[4] Good balance of dissolving power when hot and lower solubility when cold.
Methanol 65 Polar Protic More polar than ethanol; may be too good a solvent, leading to lower recovery. Can be used in a mixed solvent system.
Isopropanol 82 Polar Protic Less polar than ethanol. May provide a better solubility differential if ethanol proves too effective.
Water 100 Polar Protic High polarity may lead to very high solubility even when cold. Often used as the polar component in a mixed solvent system (e.g., Ethanol/Water).[5]
Acetonitrile 82 Polar Aprotic Can be effective for crystallizing polar salts.[6]

| Acetone/Water | Variable | Mixed | A mixed solvent system allows for fine-tuning of polarity to achieve the ideal solubility curve. |

Screening Procedure:

  • Place ~20-30 mg of your crude material into separate small test tubes.

  • Add a potential solvent dropwise at room temperature. A good candidate will show poor solubility.

  • Heat the tubes that showed poor cold solubility. A good solvent will dissolve the compound completely near its boiling point.

  • Cool the dissolved solutions to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

| Step 2: Main Recrystallization Procedure
  • Dissolution: Place your crude 3-Methylisothiazol-4-amine hydrochloride into an Erlenmeyer flask. In a separate beaker, bring your chosen solvent to a boil. Add the minimum amount of near-boiling solvent to the flask to just dissolve the solid.[3] Swirl the flask continuously. Using too much solvent is the most common reason for poor yield.[7]

  • Decolorization (Optional): If your solution has a colored tint from impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[8] Boil the solution for a few minutes. The charcoal adsorbs colored impurities.[3]

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Rushing this step by immediately placing the flask in an ice bath can trap impurities.[10]

  • Maximize Yield: Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[3] Do not use room temperature solvent, as it will redissolve some of your product.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.

| Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a question-and-answer format.

| Visualizing Troubleshooting Logic

This decision tree can help you diagnose and solve common recrystallization problems.

Troubleshooting_Tree start Problem Occurred During Cooling no_crystals Q: No crystals are forming? start->no_crystals oiling_out Q: An oil is forming instead of crystals? start->oiling_out low_yield Q: Crystal yield is very low? start->low_yield supersaturated A1: Solution may be supersaturated. no_crystals->supersaturated Is solution clear? too_much_solvent1 A2: Too much solvent was used. no_crystals->too_much_solvent1 If scratching fails mp_issue A1: Compound melting point is below solvent boiling point. oiling_out->mp_issue impurity_issue A2: High level of impurities depressing the melting point. oiling_out->impurity_issue too_much_solvent2 A1: Too much solvent was used. low_yield->too_much_solvent2 premature_cryst A2: Premature crystallization during hot filtration. low_yield->premature_cryst insufficient_cooling A3: Incomplete cooling. low_yield->insufficient_cooling scratch Action: Scratch inside of flask with a glass rod. supersaturated->scratch seed Action: Add a 'seed' crystal of the crude material. scratch->seed If no success boil_off Action: Boil off some solvent and cool again. too_much_solvent1->boil_off add_solvent Action: Re-heat to dissolve oil, add more solvent, and cool slowly. mp_issue->add_solvent impurity_issue->add_solvent recover Action: Concentrate mother liquor to recover a second crop. too_much_solvent2->recover

Caption: Decision tree for troubleshooting recrystallization.

| Frequently Asked Questions (FAQs)

Q1: No crystals have formed after cooling the solution to room temperature. What should I do?

  • A: This is a very common issue that can arise from two primary causes: supersaturation or using too much solvent.[7]

    • Induce Crystallization: First, try to induce crystallization from the supersaturated solution. You can do this by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[10] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, adding a tiny "seed" crystal of your original crude material can initiate the process.[10]

    • Reduce Solvent Volume: If induction methods fail, it is highly likely you used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Then, allow the solution to cool again.[10]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

  • A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[8] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if impurities have significantly depressed the compound's melting point.[7][8]

    • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool much more slowly.[7][10] Insulating the flask can help promote slow cooling. If impurities are suspected, performing a preliminary purification step (like a column or an initial charcoal treatment) before recrystallization may be necessary.

Q3: My final yield is very low. What went wrong?

  • A: A low yield can result from several factors throughout the process.

    • Excess Solvent: As mentioned, using too much solvent during the dissolution step is a primary cause, as a significant portion of your product will remain in the mother liquor even after cooling.[3]

    • Premature Crystallization: Product may have been lost during the hot filtration step if the solution cooled and crystallized in the funnel. Ensure all glassware is kept hot during this transfer.

    • Excessive Washing: Washing the crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of your product.[3]

    • Recovery: You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Q4: How do I choose between a single solvent and a mixed-solvent system?

  • A: A single solvent is ideal when you can find one that meets the criteria of high solubility when hot and low solubility when cold. However, sometimes no single solvent is suitable. In such cases, a mixed-solvent system is used.[9] This typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.[11] You dissolve the compound in a minimum of the hot "soluble solvent" and then add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

| References

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Chemistry. Retrieved from [Link]

  • Google Patents. (1959). US2871243A - 5-amino-3-methyl-isothiazole and process. Retrieved from

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0490564 A1 - Process for preparing 3-isothiazolone compounds. Retrieved from

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Methylisothiazol-4-amine Hydrochloride Solubility

Welcome to the Technical Support Center for 3-Methylisothiazol-4-amine hydrochloride . This heteroaromatic amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methylisothiazol-4-amine hydrochloride . This heteroaromatic amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (such as NF-κB-inducing kinase / NIK inhibitors)1[1].

Despite its utility, researchers frequently encounter unexpected solubility drop-offs during formulation, biological assay preparation, or downstream synthesis. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, you must identify why your compound is failing to dissolve. Use the diagnostic decision tree below to isolate the physicochemical mechanism responsible for the precipitation.

SolubilityDiagnostics Start Low Solubility Observed: 3-Methylisothiazol-4-amine HCl Media Identify the Solvent System Start->Media Aqueous Aqueous / Biological Media (e.g., PBS, Saline, SGF) Media->Aqueous Organic Organic Solvents (e.g., EtOAc, DCM) Media->Organic CheckAq Check pH & [Cl-] Concentration Aqueous->CheckAq Mech3 Mechanism: Polarity Mismatch (Lattice Energy > Solvation) Organic->Mech3 HighCl High [Cl-] Environment (e.g., 0.9% NaCl) CheckAq->HighCl HighpH pH Exceeds pHmax (e.g., pH > 2.5) CheckAq->HighpH Mech1 Mechanism: Common Ion Effect (HCl Salt Crashes Out) HighCl->Mech1 Mech2 Mechanism: Disproportionation (Free Base Precipitates) HighpH->Mech2

Diagnostic decision tree for isolating the root cause of 3-Methylisothiazol-4-amine HCl insolubility.

Core Troubleshooting Guides & FAQs

Issue 1: The Common Ion Effect in Biological Media

Q: My compound dissolves perfectly in DI water (>30 mg/mL), but immediately forms a cloudy suspension when I add it to 0.9% saline or Simulated Gastric Fluid (SGF). Why?

A: You are observing the Common Ion Effect . The solubility of a hydrochloride salt is dictated by its solubility product constant (


), where 

. Biological buffers like 0.9% saline contain extremely high background concentrations of chloride ions (~154 mM). To maintain the

equilibrium, the maximum allowable concentration of your protonated API must drop proportionally. This forces the intact hydrochloride salt to precipitate out of solution. This phenomenon is highly characteristic of slightly soluble hydrochlorides 2[2].

Solution: Do not use chloride-rich vehicles for high-concentration dosing. Switch to a chloride-free vehicle (e.g., 5% Dextrose in Water - D5W) or convert the API to a different salt form (see Protocol B).

Issue 2: Salt Disproportionation

Q: I prepared a clear aqueous stock solution, but after 60 minutes, a crystalline solid crashed out. The pH of the solution is around 4.0. What happened?

A: Your salt has undergone disproportionation . 3-Methylisothiazol-4-amine is a very weakly basic compound. Every salt has a critical pH threshold known as


—the point where the solubility of the ionized salt equals the intrinsic solubility (

) of the un-ionized free base. If the microenvironmental pH exceeds the

, the protonated amine deprotonates. Because the free base lacks the charge required for aqueous hydration, it rapidly supersaturates and nucleates3[3]. Cooling the solution can further exacerbate this by shifting the

and lowering the free base solubility4[4].

DisproportionationPathway Salt 3-Methylisothiazol-4-amine HCl (Aqueous Solution) Deprotonation pH > pHmax (Deprotonation occurs) Salt->Deprotonation FreeBaseAq Free Base (aq) Supersaturated State Deprotonation->FreeBaseAq Nucleation Nucleation & Crystal Growth FreeBaseAq->Nucleation Solid Free Base Precipitate (Irreversible without acid) Nucleation->Solid

Mechanistic pathway of hydrochloride salt disproportionation into the insoluble free base.

Issue 3: Organic Synthesis Challenges

Q: I am trying to use 3-Methylisothiazol-4-amine HCl in an N-alkylation reaction, but it forms a sticky, insoluble sludge in ethyl acetate (EtOAc) and dichloromethane (DCM).

A: Hydrochloride salts of small heterocycles possess high crystal lattice energies and are highly polar, making them completely insoluble in aprotic organic solvents. Furthermore, hygroscopic HCl salts can absorb atmospheric moisture, turning into a "horrid crude oil sludge"5[5]. Solution: You must perform a free-base workup prior to the reaction, or generate an organic-soluble salt in situ using methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA).

Quantitative Solubility Data

The following table summarizes the divergent physicochemical behaviors of the different forms of 3-Methylisothiazol-4-amine. Use this to select the correct form for your specific assay.

Parameter3-Methylisothiazol-4-amine HClFree Base FormMesylate Salt (Alternative)
Aqueous Sol. (DI Water) High (>30 mg/mL)Low (<1 mg/mL)Very High (>50 mg/mL)
Sol. in 0.9% Saline Low (~2-5 mg/mL) (Common Ion)Low (<1 mg/mL)High (>40 mg/mL)
Estimated

~1.5 - 2.0N/A~3.5 - 4.0
Disproportionation Risk High (at pH > 2.0)N/ALow
Organic Sol. (EtOAc/DCM) Insoluble (Forms sludge)SolubleSparingly Soluble

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be empirical. The following protocols are designed as self-validating systems: the analytical output directly confirms whether the intervention was successful.

Protocol A: Determination of and Solid-Phase Identification

Purpose: To determine the exact pH at which your formulation will crash out, and to prove whether the precipitate is the HCl salt or the free base.

  • Buffer Preparation: Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 1.0 to pH 5.0 in 0.5 pH increments.

  • Equilibration: Add an excess amount of 3-Methylisothiazol-4-amine HCl (e.g., 50 mg) to 1 mL of each buffer in sealed glass vials.

  • Incubation: Shake the vials at 300 rpm at 37°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes.

  • Supernatant Analysis: Dilute the supernatant and quantify the dissolved API concentration via HPLC-UV (e.g., 254 nm). Plot Concentration vs. pH. The inflection point where solubility sharply drops is your

    
    .
    
  • Validation Step (Critical): Extract the residual solid pellet from the pH 1.0 vial and the pH 4.0 vial. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD) .

    • Causality Check: The pH 1.0 solid will match the reference diffractogram of the HCl salt (solubility limited by

      
      ). The pH 4.0 solid will match the free base (solubility limited by disproportionation).
      
Protocol B: Free-Basing and Mesylate Salt Switching

Purpose: To convert the problematic HCl salt into an organic-soluble free base, and subsequently into a highly stable, disproportionation-resistant mesylate salt.

  • Free-Basing: Dissolve 1.0 g of 3-Methylisothiazol-4-amine HCl in 10 mL of DI water. Slowly add saturated aqueous

    
     until the pH reaches 8.0.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The uncharged free base will partition into the organic layer.

  • Drying: Combine the organic layers, dry over anhydrous

    
    , and filter.
    
    • Validation Step 1: Concentrate a 1 mL aliquot in vacuo and run

      
      -NMR in 
      
      
      
      to confirm the absence of the downfield protonated amine signal, verifying successful free-basing.
  • Salt Formation: To the remaining EtOAc solution, add 1.05 equivalents of anhydrous Methanesulfonic acid (MsOH) dropwise while stirring at 0°C.

  • Isolation: A white crystalline precipitate of 3-Methylisothiazol-4-amine mesylate will form. Filter, wash with cold EtOAc, and dry under high vacuum.

    • Validation Step 2: The new mesylate salt will exhibit superior solubility in saline without suffering from the chloride common ion effect.

References

  • Source: google.
  • Source: nih.
  • Source: crystalpharmatech.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - Helsinki.
  • Source: reddit.

Sources

Optimization

Technical Support Center: Stabilizing 3-Methylisothiazol-4-amine Hydrochloride in Solution

Welcome to the technical support center for 3-Methylisothiazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methylisothiazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 3-Methylisothiazol-4-amine hydrochloride solutions.

Q1: My 3-Methylisothiazol-4-amine hydrochloride solution has turned yellow. What does this indicate and is it still usable?

A yellowing of the solution is a common indicator of degradation. This color change is often due to the formation of oxidized species or rearrangement of the isothiazole ring structure, particularly when exposed to alkaline conditions, light, or elevated temperatures. While a slight color change may not significantly impact the primary application in all cases, it signifies a change in the chemical composition of your solution. For quantitative studies or use in sensitive biological assays, it is strongly recommended to prepare a fresh solution.

Q2: What is the optimal pH range for maintaining the stability of 3-Methylisothiazol-4-amine hydrochloride in an aqueous solution?

Isothiazolone compounds, including 3-Methylisothiazol-4-amine hydrochloride, exhibit their greatest stability in acidic media.[1][2][3] The rate of degradation increases significantly with a rise in pH, particularly in alkaline solutions.[1][2][4] For optimal stability, it is recommended to maintain the pH of your aqueous solution in the acidic range, ideally between pH 3 and 6.

Q3: Can I autoclave my solution of 3-Methylisothiazol-4-amine hydrochloride for sterilization?

No, autoclaving is not recommended. The high temperatures involved in autoclaving can accelerate the degradation of the isothiazole ring.[3] The half-life of related isothiazolone biocides has been shown to decrease dramatically with increasing temperature.[1][3] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Q4: What are the recommended storage conditions for a stock solution of 3-Methylisothiazol-4-amine hydrochloride?

To maximize the shelf-life of your stock solution, it should be stored in a cool, dark place. Refrigeration at 2-8°C is ideal. It is also crucial to protect the solution from light to prevent photolytic degradation.[1] The container should be tightly sealed to minimize exposure to air and potential contaminants.[5]

Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific experimental issues you may encounter.

Issue 1: Rapid Loss of Compound Efficacy in Biological Assays

Q: I'm observing a significant decrease in the biological activity of my 3-Methylisothiazol-4-amine hydrochloride solution over a short period. What could be the cause?

A rapid loss of efficacy is a strong indicator of compound decomposition. Several factors could be at play:

  • Incorrect pH of the Medium: As previously mentioned, alkaline conditions can lead to rapid hydrolysis of the isothiazole ring.[1][2] Ensure that the pH of your final assay medium is within the stable range for the compound.

  • Presence of Nucleophiles: Certain components in your culture medium or buffer, such as thiols (e.g., glutathione, cysteine), can react with and inactivate the isothiazole ring.

  • Exposure to High Temperatures or Light: If your experimental setup involves incubation at elevated temperatures or exposure to ambient light for extended periods, this can accelerate degradation.[1][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound efficacy.

Issue 2: Precipitation Observed in the Solution

Q: A precipitate has formed in my 3-Methylisothiazol-4-amine hydrochloride solution. What is it and how can I prevent it?

Precipitation can occur for a few reasons:

  • Exceeding Solubility Limits: While 3-Methylisothiazol-4-amine hydrochloride is generally soluble in water, you may have exceeded its solubility limit, especially if preparing a highly concentrated stock in a buffer with high salt content.

  • Salting Out: The addition of other salts to your solution can decrease the solubility of the compound, leading to precipitation.

  • Degradation Products: Some degradation products of isothiazolones can be less soluble than the parent compound, leading to their precipitation over time.

Preventative Measures and Solutions:

  • Confirm Solubility: Check the solubility data for 3-Methylisothiazol-4-amine hydrochloride in your specific solvent system.

  • Prepare Less Concentrated Solutions: If you are near the solubility limit, preparing a slightly more dilute stock solution can prevent precipitation.

  • Solvent Consideration: For certain applications, using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) might enhance solubility. However, always verify the compatibility of co-solvents with your downstream applications.

  • Filter the Solution: If a precipitate has already formed and you suspect it might be due to insoluble impurities, you can try to salvage the solution by filtering it through a 0.22 µm filter. However, it is crucial to re-quantify the concentration of the active compound in the filtrate before use.

Issue 3: Inconsistent Results Between Experiments

Q: I am getting variable results in my experiments using different batches of 3-Methylisothiazol-4-amine hydrochloride solution. How can I improve consistency?

Inconsistent results often stem from variations in the concentration of the active compound due to decomposition.

Protocol for Ensuring Consistency:

  • Standardized Solution Preparation:

    • Always use high-purity water or buffer.

    • Prepare the solution in a volumetric flask for accurate concentration.

    • Control the pH of the final solution to be within the acidic range.

  • Aliquot and Store Properly:

    • Once prepared, aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

    • Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use, protected from light.

  • Quantify Before Use:

    • For critical experiments, it is good practice to quantify the concentration of your solution using a validated analytical method, such as HPLC-UV, before each use.[6] This will account for any degradation that may have occurred during storage.

Data Summary Table: Stability of Isothiazolones Under Various Conditions

ParameterConditionStabilityRecommendation
pH Acidic (pH 3-6)HighMaintain solutions in this pH range.
Alkaline (pH > 7)Low (rapid degradation)Avoid alkaline conditions.
Temperature 2-8°CGoodRecommended for short to medium-term storage.
Room TemperatureModerate (degradation occurs over time)Suitable for immediate use only.
Elevated Temperatures (>40°C)Poor (accelerated degradation)Avoid heat exposure.
Light DarkGoodStore solutions in amber vials or protected from light.
UV or Ambient LightPoor (photolytic degradation)Minimize exposure to light during handling and experiments.

Advanced Stabilization and Analytical Protocols

For applications requiring the highest degree of stability and characterization, the following protocols are provided.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol incorporates best practices to maximize the stability of your 3-Methylisothiazol-4-amine hydrochloride stock solution.

Materials:

  • 3-Methylisothiazol-4-amine hydrochloride powder

  • High-purity, sterile water

  • Sterile, amber-colored storage vials

  • 0.22 µm sterile syringe filter

  • pH meter and calibration standards

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Weigh the desired amount of 3-Methylisothiazol-4-amine hydrochloride powder in a clean, dry container.

  • Add approximately 80% of the final volume of high-purity water and dissolve the powder completely.

  • Measure the pH of the solution. If necessary, adjust the pH to between 4 and 5 using 0.1 M HCl or 0.1 M NaOH.

  • Bring the solution to the final desired volume with high-purity water in a volumetric flask.

  • Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile, amber-colored storage vial.

  • Aliquot into single-use volumes if desired.

  • Store at 2-8°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method can be used to quantify the amount of 3-Methylisothiazol-4-amine hydrochloride remaining in a solution over time, providing a direct measure of its stability.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point. The exact gradient will need to be optimized for your specific compound and potential degradants.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by analyzing the UV spectrum of a fresh standard. A wavelength around 270-280 nm is a reasonable starting point for isothiazole-containing compounds.[6]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a Calibration Curve: Create a series of standards of known concentrations of 3-Methylisothiazol-4-amine hydrochloride in the same solvent as your samples.

  • Analyze Standards: Inject each standard into the HPLC system and record the peak area.

  • Plot Calibration Curve: Plot the peak area versus the concentration of the standards and perform a linear regression to obtain the equation of the line.

  • Analyze Samples: Inject your test samples (e.g., from a stability study at different time points) into the HPLC system and record the peak area of the parent compound.

  • Quantify Concentration: Use the equation from the calibration curve to determine the concentration of 3-Methylisothiazol-4-amine hydrochloride in your samples based on their peak areas.

Potential Decomposition Pathway:

compound 3-Methylisothiazol-4-amine hydrochloride hydrolysis Hydrolysis (alkaline conditions) compound->hydrolysis oxidation Oxidation (exposure to air) compound->oxidation photolysis Photolysis (light exposure) compound->photolysis ring_opening Ring-Opened Products hydrolysis->ring_opening other_degradants Other Degradation Products oxidation->other_degradants photolysis->other_degradants

Caption: Simplified potential degradation pathways for 3-Methylisothiazol-4-amine hydrochloride.

Concluding Remarks

The stability of 3-Methylisothiazol-4-amine hydrochloride in solution is paramount for obtaining reliable and reproducible experimental results. By understanding the factors that influence its degradation and implementing the proper handling, storage, and analytical procedures outlined in this guide, researchers can ensure the integrity of their work. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • U.S. Patent 5,461,150. (1995). Stabilization of 3-isothiazolone solutions.
  • Collier, P. J., Ramsey, A. J., & Gilbert, P. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(21), 6333. [Link]

  • U.S. Patent 4,920,137. (1990). Method for stabilizing isothiazolinones.
  • Barman, B. G., & Preston, D. R. (1992). The effects of pH on the degradation of isothiazolone biocides. International Biodeterioration & Biodegradation, 30(4), 297-306. [Link]

  • CPAChem. (2020). Safety Data Sheet: 2-Methyl-4-isothiazolin-3-on. [Link]

  • Baryshnikov, S. V., & Nenajdenko, V. G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1437–1474. [Link]

  • Barman, B. G. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. International Biodeterioration & Biodegradation, 34(1), 1-10. [Link]

  • Lee, J. Y., et al. (2018). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Environmental Science and Pollution Research, 25(29), 29019-29028. [Link]

  • Barman, B. G., & Preston, D. R. (1992). The effects of pH on the degradation of isothiazolone biocides. Bohrium. [Link]

  • Padwa, A., et al. (2023). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature, 623(7988), 748–754. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 4,4'-Methylenedianiline. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medical & Analytical Chemistry International Journal, 3(2), 000137. [Link]

  • Singh, S., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 222-230. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylisothiazolinone. PubChem. [Link]

  • Cerato, F. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical methods. MatheO. [Link]

  • U.S. Patent 3,870,795. (1975). Stabilization of solutions of 3-isothiazolones employing certain metal nitrates and nitrites.
  • World Intellectual Property Organization. (2015). Stabilization of isothiazolones in aqueous compositions.
  • U.S. Patent 3,975,155. (1976). Quantitative method for detecting 3-isothiazolones.
  • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15(1), 43-55. [Link]

  • Kim, H. J., et al. (2021). Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats. Toxicology Research, 37(4), 421–431. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Moisture Sensitivity in 3-Methylisothiazol-4-amine HCl Workflows

Welcome to the Technical Support Center for handling 3-Methylisothiazol-4-amine HCl (CAS: 1958100-55-4). This heteroaromatic building block is highly valued in drug discovery, but its hydrochloride salt form introduces s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-Methylisothiazol-4-amine HCl (CAS: 1958100-55-4). This heteroaromatic building block is highly valued in drug discovery, but its hydrochloride salt form introduces severe hygroscopicity. Atmospheric moisture not only causes rapid deliquescence (turning the powder into a sticky gum) but also catastrophically quenches downstream electrophilic coupling reactions.

This guide provides field-proven, self-validating protocols to ensure your workflows remain robust and reproducible.

Section 1: The Mechanistic Basis of Moisture-Induced Failure

Expertise & Causality: Amine hydrochlorides possess a crystal lattice that readily forms strong hydrogen bonds with atmospheric water molecules. When 3-Methylisothiazol-4-amine HCl is exposed to ambient air, the energy gained by hydration rapidly exceeds the lattice energy, leading to deliquescence[1].

In synthetic applications (such as amide bond formation), this absorbed water acts as a potent competing nucleophile. When a carboxylic acid is activated using reagents like HATU or EDC, the presence of trace water rapidly hydrolyzes the highly reactive active ester intermediate back to the starting acid. Consequently, the expensive coupling reagent is consumed, and the 3-Methylisothiazol-4-amine remains unreacted. Furthermore, prolonged exposure to moisture and varying pH can compromise the stability of the isothiazole ring itself, leading to premature degradation and ring-opening[2].

Section 2: Troubleshooting Guides & FAQs

Q1: Every time I try to weigh 3-Methylisothiazol-4-amine HCl on the benchtop, it turns into a sticky paste within minutes. How can I accurately measure it?

Cause: The deliquescent nature of the salt means it is absorbing its own weight in water from the humidity in the air. Solution: You must isolate the material from atmospheric moisture entirely by utilizing an inert-atmosphere glovebox or Schlenk techniques[1].

Step-by-Step Protocol: Anhydrous Stock Solution Preparation Self-Validation Check: If the final stock solution remains completely clear and colorless, moisture has been successfully excluded.

  • Preparation: Dry all glassware (vials, stir bars) in an oven at 120 °C for at least 4 hours. Cool under vacuum in a desiccator or directly in the antechamber of a glovebox.

  • Inert Transfer: Transfer the sealed bottle of 3-Methylisothiazol-4-amine HCl and the dried glassware into a nitrogen or argon-filled glovebox[3].

  • Weighing: Weigh the entire required mass for your reaction series into a single tared vial.

  • Dissolution: Dissolve the salt in a known volume of anhydrous, amine-free solvent (e.g., anhydrous DMF or DCM stored over activated 3Å molecular sieves) to create a standardized stock solution (e.g., 0.5 M).

  • Sealing: Cap the vial with a PTFE-lined septum cap, seal tightly with Parafilm, and transfer out of the glovebox.

  • Dispensing: On the benchtop, use a thoroughly dried, argon-purged Hamilton syringe to pierce the septum and withdraw the exact volume needed for your reaction.

Q2: My amide coupling yields using this building block are terrible (<20%), even when I use an excess of HATU and DIPEA. What is going wrong?

Cause: If you weighed the solid on the benchtop, you introduced water into the reaction. Water hydrolyzes the HATU-activated ester faster than the sterically hindered, relatively electron-poor 4-amino group of the isothiazole can attack it. Solution: Dehydrate the system and ensure complete free-basing of the amine before adding the activated acid.

Step-by-Step Protocol: Anhydrous Free-Basing and Coupling Self-Validation Check: Monitor the reaction by LC-MS. The absence of the hydrolyzed acid mass confirms that moisture was successfully excluded.

  • Acid Activation: In a flame-dried flask under argon, dissolve your carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 10 minutes to form the active ester.

  • Amine Preparation: In a separate flame-dried vial, take your anhydrous stock solution of 3-Methylisothiazol-4-amine HCl (1.1 eq) and add DIPEA (1.5 eq) to liberate the free amine. Note: Do not use aqueous bases (like NaOH), as isothiazoles can be sensitive to strong nucleophiles and high pH[2].

  • Coupling: Dropwise, add the free-based amine solution to the activated acid mixture.

  • Completion: Stir at room temperature for 2-4 hours under argon before standard aqueous workup.

Q3: My batch of 3-Methylisothiazol-4-amine HCl has turned slightly yellow over the last few months. Is it degraded?

Cause: Isothiazolamines can undergo slow oxidation or ring-opening hydrolysis if the seal is compromised and moisture/oxygen enters[2]. The acidic microenvironment of the HCl salt accelerates this degradation if water is present. Solution: Discard heavily discolored (brown/sticky) material. To prevent this, always store the compound at 2–8 °C (or -20 °C for long-term storage) in a tightly sealed container, backfilled with argon, and placed inside a secondary desiccator.

Section 3: Quantitative Data on Moisture Uptake & Reaction Impact

To illustrate the critical need for anhydrous handling, the following table summarizes the impact of ambient benchtop exposure (at 50% Relative Humidity, 22 °C) on 3-Methylisothiazol-4-amine HCl.

Exposure Time (Benchtop)Physical StateWater Content (Karl Fischer)Subsequent Amide Coupling Yield*
0 minutes (Glovebox) Free-flowing white powder< 0.1%> 95%
5 minutes Clumping powder2.4%78%
15 minutes Sticky solid8.7%41%
60 minutes Deliquescent gum> 15.0%< 10%

*Conditions: 1.0 eq Acid, 1.1 eq Amine HCl, 1.2 eq HATU, 3.0 eq DIPEA, DMF, 2h.

Section 4: Visualizing the Workflows and Mechanisms

Below is the recommended workflow for handling this highly sensitive building block to ensure zero moisture contamination.

HandlingWorkflow Start Receive 3-Methylisothiazol- 4-amine HCl Glovebox Transfer to Glovebox (Ar/N2 Atmosphere) Start->Glovebox Weighing Weigh in Tared Vial Glovebox->Weighing Solvent Dissolve in Anhydrous Solvent (e.g., DMF/DCM) Weighing->Solvent Seal Seal with Septum & Parafilm Solvent->Seal Bench Transfer to Bench for Syringe Dispensing Seal->Bench

Standardized anhydrous handling workflow for hygroscopic amine hydrochloride salts.

The following diagram illustrates the mechanistic causality of reaction failure when moisture is introduced into the system.

Mechanism Amine 3-Methylisothiazol- 4-amine HCl Hydrate Deliquescence (Sticky Gum) Amine->Hydrate Benchtop Exposure Product Desired Amide Product Amine->Product Anhydrous Conditions Moisture Atmospheric Moisture (H2O) Moisture->Hydrate Hydrolysis Hydrolysis of Active Ester (Yield Loss) Hydrate->Hydrolysis H2O competes as nucleophile Coupling Active Ester Intermediate (e.g., with HATU) Coupling->Hydrolysis Quenched by H2O Coupling->Product

Mechanistic pathway showing moisture-induced hydrolysis competing with desired amide formation.

Section 5: References
  • Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide Source: BenchChem1

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles Source: National Center for Biotechnology Information (PMC)2

  • A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques Source: ResearchGate3

Sources

Optimization

minimizing side reactions when using 3-Methylisothiazol-4-amine hydrochloride

Technical Support Center: 3-Methylisothiazol-4-amine hydrochloride Welcome to the technical support center for 3-Methylisothiazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methylisothiazol-4-amine hydrochloride

Welcome to the technical support center for 3-Methylisothiazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methylisothiazol-4-amine hydrochloride, and what are its primary applications?

3-Methylisothiazol-4-amine hydrochloride is a heterocyclic amine. The isothiazole ring is a stable aromatic system that serves as a valuable scaffold in medicinal chemistry.[1][2] Its derivatives have shown a broad range of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] It is commonly used as a starting material in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[4]

Q2: How stable is the isothiazole ring in 3-Methylisothiazol-4-amine hydrochloride under typical reaction conditions?

The isothiazole ring is generally considered a stable heteroaromatic compound.[1][2] However, its stability is highly dependent on pH and the presence of nucleophiles.[3][5]

  • Acidic to Neutral pH: The ring is most stable in acidic to neutral media.[5][6] The hydrochloride salt form contributes to this stability by ensuring an acidic environment.

  • Alkaline (Basic) Conditions: The isothiazole ring, particularly in related isothiazolinone structures, is susceptible to degradation under alkaline conditions.[3][5][6] Base-catalyzed hydrolysis can lead to ring-opening, which is a significant side reaction.[3][7] The rate of this degradation increases with both pH and temperature.[6][7]

  • Nucleophiles: Strong nucleophiles, such as thiols or certain amines, can attack the sulfur atom in the isothiazole ring, leading to cleavage and unwanted byproducts.[3][5]

Q3: What are the most common classes of side reactions to anticipate when using this reagent?

When using 3-Methylisothiazol-4-amine hydrochloride, particularly in reactions involving the exocyclic amine group (e.g., acylations, alkylations), researchers should be vigilant for the following side reactions:

  • Over-acylation/alkylation: The isothiazole ring nitrogen is a potential site for a secondary, unwanted reaction after the primary amine has reacted.

  • Ring Opening/Degradation: Primarily occurs under basic conditions or upon reaction with strong nucleophiles, leading to a complex mixture of degradation products.[3]

  • Oxidative Degradation: The sulfur atom in the isothiazole ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, which can lead to the formation of sulfoxides or sulfones.

  • Dimerization/Polymerization: Under certain conditions, self-condensation or reaction with impurities can lead to the formation of colored, often insoluble, polymeric materials.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My acylation reaction is incomplete, and I see multiple new spots on my TLC plate.

Q: I'm trying to acylate the 4-amino group with an acid chloride and a base like triethylamine (TEA), but the reaction is messy. What's going wrong?

A: This is a classic issue where the reaction conditions intended for the desired transformation are also promoting side reactions. The primary culprit is often the choice and amount of base.

Root Cause Analysis: Using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) deprotonates the hydrochloride salt to free the primary amine for acylation. However, excess organic base will raise the pH of the reaction mixture, potentially leading to the base-catalyzed degradation of the isothiazole ring.[3][6] The new spots on your TLC are likely a combination of your desired product, unreacted starting material, and ring-opened byproducts.

Solution Strategy:

  • Use a Non-Nucleophilic Hindered Base: Switch from TEA to a more sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). These are less likely to act as nucleophiles themselves.

  • Stoichiometry is Key: Use the base stoichiometrically. You need one equivalent to neutralize the hydrochloride salt and a second equivalent to scavenge the HCl generated during the acylation. Avoid large excesses.

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). The activation energy for the desired acylation is typically lower than that for the degradation pathway.

  • Alternative Acylating Agents: If acid chlorides are proving too reactive, consider using a less aggressive acylating agent with a coupling reagent (e.g., a carboxylic acid with HATU or HOBt/EDC). This method avoids the generation of HCl and often provides cleaner reactions.[8]

Problem 2: My reaction mixture is turning dark brown or black.

Q: I'm performing a reaction at an elevated temperature, and the mixture is darkening significantly, resulting in a low yield of a tar-like substance. Why is this happening?

A: The formation of dark, insoluble materials is often indicative of decomposition and polymerization.

Root Cause Analysis: Isothiazole derivatives can be sensitive to heat.[3][5] At elevated temperatures, especially in the presence of air (oxygen), oxidative degradation pathways can be initiated. The sulfur atom can be oxidized, and radical mechanisms can lead to polymerization. The presence of trace metal impurities can also catalyze these decomposition pathways.

Solution Strategy:

  • Maintain an Inert Atmosphere: Always run reactions involving heating under an inert atmosphere of nitrogen or argon. This is the most critical step to prevent oxidative decomposition.

  • Degas Your Solvents: Before use, degas reaction solvents (especially aprotic polar solvents like DMF or DMSO) by sparging with nitrogen or argon to remove dissolved oxygen.

  • Use a Metal Scavenger: If you suspect metal catalysis from a previous step, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) if it doesn't interfere with your desired reaction.

  • Re-evaluate Temperature: If possible, explore alternative conditions that do not require high heat. Could a different catalyst or a higher concentration allow the reaction to proceed at a lower temperature?

Problem 3: I'm observing a loss of my product during aqueous workup or purification.

Q: After quenching my reaction and performing a liquid-liquid extraction with a basic aqueous solution (e.g., NaHCO₃), my product yield is very low. Where is my compound going?

A: This points towards the instability of your product's isothiazole ring in the basic wash solution.

Root Cause Analysis: As established, the isothiazole ring is susceptible to base-catalyzed hydrolysis.[6][7] Even a seemingly mild base like sodium bicarbonate can be sufficient to cause significant degradation if the exposure time is long or if your product is particularly sensitive.

Solution Strategy:

  • Avoid Strong Basic Washes: If possible, use a milder wash, such as saturated ammonium chloride (NH₄Cl), or simply water.

  • Minimize Contact Time: If a basic wash is unavoidable (e.g., to remove an acidic reagent), perform the extraction quickly and at a low temperature (use an ice bath). Do not let the layers sit for an extended period.

  • Alternative Purification: Prioritize non-aqueous workups. After the reaction, you can filter off any salt byproducts, concentrate the solution, and move directly to column chromatography.

  • pH Monitoring: When performing an aqueous wash, check the pH of the aqueous layer. Aim to keep it as close to neutral (pH 7) as possible while still achieving the desired separation.

Optimized Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol is optimized to minimize ring degradation and over-acylation.

  • Reagent Preparation:

    • Dissolve 3-Methylisothiazol-4-amine hydrochloride (1.0 eq) in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Cool the solution to 0 °C in an ice bath.

    • Ensure the entire system is under an inert atmosphere (Nitrogen or Argon).

  • Base Addition:

    • Slowly add diisopropylethylamine (DIPEA) (2.1 eq) dropwise to the stirred solution. Allow it to stir for 10-15 minutes.

  • Acylating Agent Addition:

    • In a separate flask, dissolve the acid chloride (1.05 eq) in the same anhydrous solvent.

    • Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.

  • Workup & Purification:

    • Once the reaction is complete, quench by adding a saturated solution of NH₄Cl.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale
Base Diisopropylethylamine (DIPEA)Sterically hindered, non-nucleophilic base minimizes side reactions.
Stoichiometry 2.1 eq Base, 1.05 eq Acid ChloridePrecise control prevents excess base from causing degradation.
Temperature 0 °C to Room TemperatureLow temperature favors the desired acylation over decomposition pathways.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidative side reactions.
Workup Quench Saturated NH₄ClMildly acidic quench avoids base-catalyzed hydrolysis of the product.

Visualizing Reaction Pathways

Diagram 1: Desired N-Acylation Pathway

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 3-Methylisothiazol-4-amine HCl D Deprotonation of Amine & Neutralization of HCl A->D B R-COCl (Acid Chloride) B->D C DIPEA (Base) C->D E N-Acylated Product D->E Formation of Amide Bond

Caption: Workflow for the desired N-acylation reaction.

Diagram 2: Common Side Reaction - Ring Opening

G cluster_start Starting Material cluster_conditions Adverse Conditions cluster_products Degradation Products A Isothiazole Ring B Excess Base (e.g., OH⁻) High Temperature A->B Exposure C Ring-Opened Byproducts B->C Hydrolysis/Cleavage D Complex Polymer Mixture B->D Decomposition

Sources

Troubleshooting

Technical Support Center: Workup &amp; Isolation of 3-Methylisothiazol-4-amine HCl

Welcome to the Technical Support Center for handling 3-Methylisothiazol-4-amine HCl . This guide is engineered for researchers and drug development professionals who require high-yield, high-purity isolation of this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-Methylisothiazol-4-amine HCl . This guide is engineered for researchers and drug development professionals who require high-yield, high-purity isolation of this specific heterocyclic amine. The protocols and troubleshooting steps below are grounded in fundamental mechanistic chemistry to ensure your workflows are robust and reproducible.

Part 1: Troubleshooting Guides & FAQs

Q1: I am losing significant yield in the aqueous phase during the workup of 3-Methylisothiazol-4-amine HCl. How can I improve recovery? A1: The hydrochloride salt of 3-methylisothiazol-4-amine is highly water-soluble. To extract it, you must first neutralize the salt to its free base form. However, because the free primary amine and the heteroaromatic ring readily form hydrogen bonds with water, standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) often result in poor partition coefficients.

  • The Causality: Standard non-polar solvents cannot adequately disrupt the aqueous hydration shell surrounding the polar amine.

  • The Solution: Utilize a highly polar organic extraction mixture, specifically 3:1 Chloroform (

    
    ) to Isopropanol (IPA) . The inclusion of IPA disrupts the hydrogen-bonding network of the aqueous phase, effectively pulling the water-soluble free base into the organic layer[1].
    

Q2: During basic neutralization, my LC-MS shows a new mass corresponding to degradation. Why is the isothiazole ring unstable here? A2: The isothiazole ring is susceptible to degradation when exposed to strong nucleophiles or highly basic conditions.

  • The Causality: The sulfur-nitrogen (S-N) bond is the weakest link in the isothiazole pharmacophore. Strong aqueous bases (e.g., 1M NaOH) can act as nucleophiles, attacking the sulfur atom or adjacent carbons. This triggers a ring-opening cascade, leading to the formation of acyclic thioamides or disulfides[2][3].

  • The Solution: Never use strong hydroxide bases for this compound. Instead, use a mild base such as saturated aqueous sodium bicarbonate (

    
    ) and maintain the internal temperature below 20°C during pH adjustment to kinetically disfavor ring cleavage.
    

Q3: How should I store the isolated 3-Methylisothiazol-4-amine to prevent long-term degradation? A3: Avoid storing the free base in Dimethyl Sulfoxide (DMSO) at room temperature for extended periods.

  • The Causality: DMSO is not just a solvent; it acts as a mild oxidizing agent. For sulfur-containing heterocycles like isothiazoles, prolonged exposure to DMSO can lead to S-oxidation, forming unwanted sulfoxides or sulfones[4]. Furthermore, residual water in hygroscopic solvents can drive hydrolytic ring opening over time.

  • The Solution: Store the isolated compound as a lyophilized solid at -20°C under an inert argon atmosphere. If a liquid stock solution is strictly required for assays, prepare it in high-purity, anhydrous DMSO, aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -80°C[4].

Part 2: Quantitative Data & Physicochemical Properties

Understanding the physicochemical boundaries of your compound is critical for designing a successful workup. Below is a summary of the key parameters governing 3-Methylisothiazol-4-amine.

PropertyValue / DescriptionImpact on Experimental Workup
pKa (Isothiazole Ring) ~0.51The ring nitrogen remains unprotonated at physiological pH; requires strong acids to protonate[2].
pKa (4-Amino Group) ~4.0 - 5.0 (Estimated)Requires adjusting the aqueous phase to pH 7.5–8.0 to ensure complete deprotonation to the free base.
Aqueous Solubility High (as HCl salt)Necessitates careful neutralization prior to organic extraction to prevent total loss in the aqueous waste.
S-N Bond Stability Sensitive to nucleophilesStrictly dictates the use of mild bases (

) over strong bases (NaOH/KOH) during workup[3].

Part 3: Self-Validating Experimental Protocol

Optimized Aqueous Workup & Free-Basing of 3-Methylisothiazol-4-amine HCl

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Temperature-Controlled Quenching Transfer the crude reaction mixture containing the HCl salt to an Erlenmeyer flask. Cool the flask in an ice-water bath.

  • Causality: Lowering the thermal energy prevents exothermic degradation during the subsequent neutralization step.

  • Validation Checkpoint: Ensure the internal temperature of the solution is ≤ 10°C before proceeding.

Step 2: Mild Neutralization Slowly add saturated aqueous


 dropwise while stirring vigorously. Continue addition until the evolution of 

gas ceases.
  • Validation Checkpoint: Test the aqueous layer with pH paper. The pH must read between 7.5 and 8.0 . If the pH is >9.0, you risk S-N bond cleavage[2][3].

Step 3: Advanced Liquid-Liquid Extraction Transfer the neutralized mixture to a separatory funnel. Add a volume of 3:1


/Isopropanol  equal to the aqueous layer[1]. Shake vigorously and allow the layers to separate.
  • Note: The organic layer (

    
    /IPA) will be the bottom layer .
    
  • Validation Checkpoint: Spot both the top (aqueous) and bottom (organic) layers on a TLC plate and stain with Ninhydrin. If the aqueous layer still shows a strong primary amine spot, perform a second extraction with fresh 3:1

    
    /IPA.
    

Step 4: Washing and Drying Collect the combined organic layers. Wash once with a small volume of saturated brine (


) to pull residual water and trace IPA out of the organic phase. Dry the organic layer over anhydrous Sodium Sulfate (

).
  • Validation Checkpoint: The organic solution should transition from cloudy to completely transparent. If it remains cloudy, filter and add fresh

    
    .
    

Step 5: Concentration Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature no higher than 30°C to yield the pure 3-Methylisothiazol-4-amine free base.

Part 4: Workflow Visualization

Below is the logical workflow for the extraction and isolation process, mapping the phase transitions of the compound.

Workup_Workflow RM Reaction Mixture (3-Methylisothiazol-4-amine HCl) Neut Mild Neutralization (Sat. NaHCO3, <20°C) RM->Neut Adjust pH to 7.5-8.0 Ext Liquid-Liquid Extraction (3:1 CHCl3/IPA) Neut->Ext Add solvent mixture Aq Aqueous Phase (Top Layer - Waste) Ext->Aq Discard if TLC clear Org Organic Phase (Bottom Layer - Product) Ext->Org Collect bottom layer Wash Brine Wash (Removes residual IPA) Org->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Conc Concentration (Rotary Evaporation) Dry->Conc Prod Pure Free Base (3-Methylisothiazol-4-amine) Conc->Prod

Workflow for the neutralization and extraction of 3-Methylisothiazol-4-amine HCl.

Part 5: References

  • Product Class 15: Isothiazoles. Science of Synthesis 11.15. Thieme-connect. Available at:[Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester Chemistry. Available at:[Link]

Sources

Optimization

neutralizing 3-Methylisothiazol-4-amine hydrochloride for free base reactions

An essential step in many synthetic routes involves the conversion of amine hydrochloride salts into their corresponding free base forms. This is particularly true for heterocyclic amines like 3-Methylisothiazol-4-amine,...

Author: BenchChem Technical Support Team. Date: March 2026

An essential step in many synthetic routes involves the conversion of amine hydrochloride salts into their corresponding free base forms. This is particularly true for heterocyclic amines like 3-Methylisothiazol-4-amine, where the amine's nucleophilicity is masked by protonation in its commercially available hydrochloride salt form. To engage in subsequent reactions, such as amide couplings or nucleophilic substitutions, the lone pair of electrons on the nitrogen must be accessible.

This technical support guide provides a comprehensive overview, from fundamental principles to practical troubleshooting, for the efficient neutralization of 3-Methylisothiazol-4-amine hydrochloride. As Senior Application Scientists, our goal is to empower you with not just the "how," but the "why," ensuring your experimental success is built on a solid foundation of chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries researchers have when preparing to work with 3-Methylisothiazol-4-amine free base.

Q1: Why is it necessary to neutralize 3-Methylisothiazol-4-amine hydrochloride before my reaction?

A: 3-Methylisothiazol-4-amine is supplied as a hydrochloride salt for enhanced stability and shelf-life. In this form, the amine group is protonated (R-NH3+), which neutralizes its nucleophilic character. Most reactions involving amines, such as acylation, alkylation, or coupling reactions, require the amine to act as a nucleophile, meaning it needs a free lone pair of electrons on the nitrogen atom (R-NH2). The neutralization process removes the proton (H+), liberating the free base and restoring the required nucleophilicity for your desired reaction.

Q2: Which base should I choose for neutralization? What are the trade-offs?

A: The choice of base is critical and depends on the specific requirements of your subsequent reaction, particularly its sensitivity to water.

  • Inorganic Bases (e.g., NaOH, NaHCO₃, K₂CO₃): These are cost-effective and commonly used when the subsequent reaction is not water-sensitive. They are typically used in an aqueous solution to deprotonate the amine salt. The resulting free base, which is often less water-soluble, can then be extracted into an organic solvent.[1][2][3] The primary trade-off is the introduction of water, which must be thoroughly removed if the next step is anhydrous. Sodium bicarbonate (NaHCO₃) is a weaker base and is useful if your molecule has other base-sensitive functional groups, though a stronger base like sodium hydroxide (NaOH) is generally needed to ensure complete deprotonation of an amine salt.[3]

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base)): These are used when anhydrous conditions are necessary. The neutralization can be performed directly in an organic solvent. The resulting ammonium salt byproduct (e.g., triethylammonium chloride) often precipitates and can be removed by filtration.[4][5] DIPEA is a non-nucleophilic, sterically hindered base, which is advantageous as it is less likely to participate in side reactions compared to TEA.[4][6] The main consideration is ensuring the complete removal of the organic base and its corresponding salt from your product.

Q3: How can I be certain that the neutralization is complete?

A: Complete deprotonation is crucial for achieving high yields in your subsequent reaction. The most reliable method is to monitor the pH of the aqueous solution during the addition of the base. Dissolve the amine hydrochloride in water and add your base dropwise. Periodically check the pH using pH indicator strips or a calibrated pH meter. You should aim for a pH of 9-10 to ensure the equilibrium is shifted completely towards the free amine.[3]

Q4: What is the best way to isolate the 3-Methylisothiazol-4-amine free base after neutralization?

A: The standard and most effective method is a liquid-liquid extraction.[2][7] After neutralizing the hydrochloride salt in an aqueous solution, the resulting free base will have significantly lower water solubility and higher solubility in organic solvents. You can extract it from the aqueous layer using a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether in a separatory funnel.[2][8] Performing multiple extractions (e.g., 3 times with a smaller volume of solvent) is more efficient than a single extraction with a large volume.

Q5: What are the stability and storage considerations for the free base?

A: Unlike the stable hydrochloride salt, the free base form of many amines can be less stable over long periods. It may be susceptible to oxidation or degradation, especially if exposed to air, light, or impurities. It is best practice to generate the free base immediately before it is needed for the next reaction step. If storage is unavoidable, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and protected from light.

Section 2: Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the neutralization of 3-Methylisothiazol-4-amine hydrochloride and subsequent isolation of the free base.

Materials and Reagents
  • 3-Methylisothiazol-4-amine hydrochloride

  • Deionized water

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • pH indicator paper (range 7-14)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Step-by-Step Neutralization and Extraction Workflow
  • Dissolution: In a suitable Erlenmeyer flask, dissolve 1.0 equivalent of 3-Methylisothiazol-4-amine hydrochloride in a minimal amount of deionized water (e.g., 10-15 mL per gram of salt). Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C. This is a critical step, as the acid-base neutralization is an exothermic reaction, and cooling prevents potential degradation.

  • Basification: While stirring the cooled solution, slowly add 2 M NaOH solution dropwise. Monitor the pH of the solution after every few drops by spotting a small amount onto pH paper.

  • Endpoint Determination: Continue adding the base until the pH of the aqueous solution is stable in the 9-10 range.[3] This ensures that the amine is fully converted to its free base form.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of dichloromethane (or ethyl acetate) approximately equal to the aqueous volume. Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup.[2]

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (DCM) into a clean, dry Erlenmeyer flask. If using ethyl acetate, the organic layer will be on top.

  • Repeat Extraction: To maximize yield, repeat the extraction process (steps 5 & 6) on the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Brine Wash: Wash the combined organic extracts by adding an equal volume of brine.[1] This step helps to remove the bulk of the dissolved water from the organic phase. Shake, allow the layers to separate, and discard the aqueous brine layer.

  • Drying: Dry the organic layer by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the 3-Methylisothiazol-4-amine free base.

  • Final Drying: For best results, place the product under high vacuum for several hours to remove any residual solvent.

Experimental Workflow Diagram

Neutralization_Workflow cluster_prep Preparation cluster_reaction Neutralization cluster_workup Workup & Isolation start 1. Dissolve Amine HCl in Water cool 2. Cool to 0-5°C start->cool add_base 3. Add 2M NaOH (Monitor pH) cool->add_base check_ph 4. Confirm pH 9-10 add_base->check_ph extract 5. Extract with DCM (3x) check_ph->extract wash 6. Wash with Brine extract->wash dry 7. Dry over MgSO₄ wash->dry evap 8. Evaporate Solvent dry->evap product Pure Free Base evap->product

Caption: Workflow for Neutralization and Extraction.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Neutralization: The pH was not sufficiently basic to deprotonate the amine salt fully. 2. Insufficient Extraction: The free base has some water solubility, and not enough extractions were performed. 3. Incorrect Layer Identification: The aqueous layer was mistaken for the organic layer and discarded.1. Re-check the pH of the aqueous layer. If it is below 9, add more base and re-extract. 2. Perform 2-3 additional extractions of the aqueous layer. 3. Always test the layers if unsure: add a drop of water to a small sample; if it dissolves, it's the aqueous layer.
Persistent Emulsion During Extraction 1. Vigorous Shaking: Overly aggressive shaking can create a stable emulsion. 2. High Concentration: The solution may be too concentrated.1. Add a saturated brine solution, which increases the ionic strength of the aqueous layer and helps break the emulsion.[1] 2. Allow the funnel to stand undisturbed for a longer period. 3. If persistent, filter the entire mixture through a pad of Celite or glass wool.
Final Product is an Oil or Gummy Solid 1. Residual Solvent: Small amounts of water or organic solvent remain. 2. Impurities: The product may not be pure.1. Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. 2. If purity is a concern, consider purification via column chromatography.
Salt Contamination in Final Product 1. Poor Phase Separation: Some of the aqueous layer was carried over with the organic extracts. 2. Inadequate Washing: The brine wash was insufficient to remove all dissolved salts.1. Be meticulous when separating the layers. It is better to leave a small amount of the organic layer behind than to contaminate it with the aqueous phase. 2. Ensure the brine wash is performed thoroughly.

Section 4: Quantitative Data Summary

This table provides key chemical data relevant to the neutralization procedure.

Compound / ReagentMolecular FormulaMolecular Weight ( g/mol )Role / Property
3-Methylisothiazol-4-amine HydrochlorideC₄H₇ClN₂S150.63Starting Material
3-Methylisothiazol-4-amine (Free Base)C₄H₆N₂S114.17Desired Product
Sodium Hydroxide (NaOH)NaOH40.00Strong Base (pKa of H₂O ≈ 15.7)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Weak Base (pKa of H₂CO₃ ≈ 6.4)
Triethylamine (TEA)C₆H₁₅N101.19Organic Base (pKa of Et₃NH⁺ ≈ 10.75)

References

  • What base could I use to catch HCl in my amine / H2O sensitive reaction? - ResearchGate. (2015, January 22). ResearchGate. [Link]

  • US Patent US5211840A. Neutralizing amines with low salt precipitation potential.
  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Chemically-active extraction. University of York, Department of Chemistry. [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. (2014, November 20). ResearchGate. [Link]

  • About Workup. University of Rochester, Department of Chemistry. [Link]

  • EP Patent EP0600606A1. Neutralizing amines with low salt precipitation potential.
  • How are neutral amines effective bases in organic chemistry? Stack Exchange. (2019, June 14). [Link]

  • Methylisothiazolinone. PubChem. [Link]

  • Methylisothiazolinone. Wikipedia. [Link]

  • US Patent US5534487A. Stabilization of 3-isothiazolone solutions.
  • CN Patent CN1035818C. Preparation of salt-free and water-free 3-isothiazolone compound.
  • Process for preparing 3-isothiazolone compounds. European Patent Office. [Link]

  • US Patent US3870795A. Stabilization of solutions of 3-isothiazolones employing certain metal nitrates and nitrites.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Methylisothiazol-4-amine Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Characterization, Salt vs. Free Base Differentiation, and Isomer Discrimination Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Characterization, Salt vs. Free Base Differentiation, and Isomer Discrimination

Introduction: The Analytical Challenge

3-Methylisothiazol-4-amine hydrochloride (CAS: 1955519-82-0) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a bioisostere for thiazoles and pyridines in kinase inhibitors and anti-infectives.

For synthetic chemists, the primary analytical challenge lies not just in confirming the structure, but in distinguishing it from its regioisomer (5-amino-3-methylisothiazole) and assessing the protonation state (free base vs. hydrochloride salt). This guide provides a definitive analysis of the 1H NMR spectrum, comparing the target molecule against these common alternatives to ensure absolute structural certainty.

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in the NMR analysis of amine salts.

Methodology
  • Solvent A (Preferred): DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: DMSO is a polar aprotic solvent that effectively solvates the ionic hydrochloride salt. Crucially, it slows the exchange of acidic protons, allowing the ammonium (

      
      ) protons to be visualized as distinct peaks.
      
  • Solvent B (Alternative): D2O (Deuterium Oxide).

    • Why: Useful for confirming the presence of exchangeable protons. In D2O, the

      
       signals will disappear (exchange with D), leaving only the carbon-bound protons.
      
  • Concentration: 5–10 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-d6 quintet at 2.50 ppm).

Spectral Analysis: 3-Methylisothiazol-4-amine HCl

The spectrum of the hydrochloride salt is characterized by significant deshielding effects due to the positive charge on the nitrogen.

Core Assignments (in DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
H-5 Aromatic CH8.80 – 9.30 Singlet (s)1HDiagnostic Peak. The H-5 proton is adjacent to the sulfur atom (deshielding). The protonation of the adjacent amine (at C-4) creates a strong inductive electron-withdrawing effect, shifting this peak significantly downfield compared to the free base.
NH Ammonium (

)
8.00 – 10.00 Broad Singlet (br s)3HRepresents the protonated amine. The broadness and chemical shift are concentration and temperature-dependent. Disappears in D2O.
Me-3 Methyl (

)
2.20 – 2.50 Singlet (s)3HAttached to the C-3 position. The shift is typical for methyl groups on heteroaromatic rings but slightly deshielded by the ring's positive character.
Visualizing the Workflow

NMR_Workflow Start Unknown Sample Solvent Dissolve in DMSO-d6 Start->Solvent Check_NH Check 8.0-10.0 ppm Region Solvent->Check_NH Broad_Peak Broad Singlet (3H) Present? Check_NH->Broad_Peak Salt_Confirmed Salt Form Confirmed (NH3+ Visible) Broad_Peak->Salt_Confirmed Yes FreeBase_Confirmed Free Base Likely (NH2 at ~5-6 ppm) Broad_Peak->FreeBase_Confirmed No Check_Aromatic Check Aromatic Region Salt_Confirmed->Check_Aromatic H5_Downfield Singlet > 8.5 ppm (H-5 near Sulfur) Check_Aromatic->H5_Downfield Isomer_4 CONFIRMED: 3-Methylisothiazol-4-amine H5_Downfield->Isomer_4 Yes Isomer_5 Likely Isomer: 5-Amino-3-methylisothiazole (H-4 is < 6.5 ppm) H5_Downfield->Isomer_5 No (Signal < 7.0 ppm)

Figure 1: Decision tree for structural verification and salt form determination.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 3-Methylisothiazol-4-amine HCl, one must compare it against its most common "alternatives": the Free Base form and the Regioisomer.

Comparison 1: Hydrochloride Salt vs. Free Base

The transition from Free Base to Salt dramatically alters the electronic environment of the ring.

FeatureHydrochloride Salt (Target)Free Base (Alternative)Scientific Rationale
H-5 Shift Downfield (> 8.8 ppm) Upfield (~ 7.8 - 8.2 ppm) Inductive Effect: In the salt, the

group is strongly electron-withdrawing, deshielding the adjacent H-5. In the free base, the lone pair on

donates electron density into the ring, shielding H-5.
Amine Signal 8.0 - 10.0 ppm (3H) 4.0 - 6.0 ppm (2H) Exchange Rate: The acidic protons of the salt resonate downfield. The neutral amine protons are more shielded and often appear sharper.
Solubility High in DMSO, WaterHigh in CDCl3, Organic SolventsSalt formation increases polarity, necessitating polar deuterated solvents.
Comparison 2: Regioisomer Discrimination (4-Amino vs. 5-Amino)

A common synthetic impurity is 5-amino-3-methylisothiazole . Distinguishing these isomers is critical.

  • 3-Methylisothiazol-4-amine (Target):

    • Proton is at position H-5 .

    • H-5 is adjacent to Sulfur and Nitrogen.

    • Result: Signal is Downfield (8.5 – 9.3 ppm) .

  • 5-Amino-3-methylisothiazole (Alternative):

    • Proton is at position H-4 .

    • H-4 is flanked by a Methyl (C3) and an Amine (C5).[1]

    • Result: Signal is Upfield (6.0 – 6.8 ppm) .

    • Note: The 5-amino group strongly shields the H-4 proton via resonance.

Summary of Key Data

ComponentChemical Shift (

)
MultiplicityIntegralAssignment
Aromatic Ring 8.80 – 9.30 ppmSinglet1HH-5 (Deshielded by S and adjacent N+)
Amine 8.00 – 10.00 ppmBroad Singlet3H

(Exchangeable)
Alkyl Chain 2.20 – 2.50 ppmSinglet3H

(at C-3)
Water (Impurity) ~3.33 ppmBroadVariableH2O in DMSO-d6
Solvent 2.50 ppmQuintet-DMSO-d5 (Residual)

References

  • Isothiazole Ring Chemistry & NMR D

    • Source: Wasylishen, R. E., et al. "Carbon-13 and proton chemical shifts of some monosubstituted isothiazoles." Canadian Journal of Chemistry, 1975.
    • Relevance: Establishes the baseline chemical shifts for H-3, H-4, and H-5 in the isothiazole core (H-5 is the most downfield
  • Synthesis and Characteriz

    • Source:Science of Synthesis, Vol 11.15 "Isothiazoles". Thieme Chemistry.
    • Relevance: Details the synthesis of 3-methylisothiazol-4-amine and confirms the stability profiles of the free base vs. salt forms.
  • NMR Solvent Impurity D

    • Source: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Journal of Organic Chemistry, 2016.
    • Relevance: Essential for identifying residual solvent peaks (DMSO, Water)
  • Regioisomer Comparison D

    • Source: Sigma-Aldrich / Merck Product Specific
    • Relevance: Provides comparative data for the 5-amino isomer to validate the "Altern

Sources

Comparative

Overcoming the Polar Amine Challenge: HPLC Method Development and Column Comparison for 3-Methylisothiazol-4-amine Hydrochloride

Introduction As a Senior Application Scientist, I frequently encounter the distinct analytical bottlenecks posed by low-molecular-weight, highly polar, and basic compounds. 3-Methylisothiazol-4-amine hydrochloride (also...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the distinct analytical bottlenecks posed by low-molecular-weight, highly polar, and basic compounds. 3-Methylisothiazol-4-amine hydrochloride (also known as 4-amino-3-methylisothiazole hydrochloride) represents a quintessential "problem analyte" in pharmaceutical and agrochemical intermediate analysis. Because it is a highly polar amine salt, it exhibits minimal retention on traditional alkyl-bonded reversed-phase (RP) stationary phases and is prone to severe peak tailing due to secondary interactions with residual surface silanols.

This guide provides an objective, data-driven comparison of three distinct chromatographic strategies—Standard C18, Polar-Embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating HPLC method for this specific compound.

Mechanistic Causality: Why Traditional Reversed-Phase Fails

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is driven by hydrophobic partitioning. Highly polar analytes like the protonated 3-methylisothiazol-4-amine cation have a strong affinity for the polar aqueous mobile phase and an exceptionally low affinity for the nonpolar C18 ligands. This results in elution near or at the void volume (k' < 1), making accurate quantification impossible[1]. Furthermore, the unprotonated amine groups interact via ion-exchange mechanisms with ionized, unendcapped silanols on the silica backbone, causing asymmetric peak tailing.

To counter this, we must either modify the stationary phase to tolerate highly aqueous conditions (e.g., using lower ligand density, larger pore size T3 columns) or completely invert the retention mechanism using HILIC[2]. HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and a highly organic mobile phase (typically >70% acetonitrile). Retention is achieved through partitioning into a water-rich layer enriched on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions[3].

RetentionMechanisms Analyte 3-Methylisothiazol-4-amine HCl (Highly Polar, Basic) RP_Path Standard RP-HPLC (C18 Column) Analyte->RP_Path Aqueous Mobile Phase HILIC_Path HILIC Mode (Zwitterionic/Amide) Analyte->HILIC_Path Organic Mobile Phase RP_Mech Hydrophobic Partitioning (Low Affinity) RP_Path->RP_Mech HILIC_Mech Aqueous Layer Partitioning & Electrostatic Interaction HILIC_Path->HILIC_Mech RP_Result Poor Retention (k' < 1) Peak Tailing RP_Mech->RP_Result HILIC_Result Strong Retention (k' > 3) Symmetrical Peaks HILIC_Mech->HILIC_Result

Fig 1. Mechanistic divergence between RP-HPLC and HILIC for polar amine retention.

Column Technology Comparison & Experimental Data

To objectively evaluate performance, we developed screening protocols across three column chemistries. The analytical goal is to achieve a retention factor (k') > 2.0, an asymmetry factor (As) between 0.9 and 1.2, and theoretical plates (N) > 10,000 for 3-Methylisothiazol-4-amine hydrochloride.

Table 1: Quantitative Comparison of Column Performance

Column TypeExample PhaseMobile Phase SystemRetention Factor (k')Asymmetry (As)Efficiency (N)Suitability
Standard C18 Octadecyl silane (fully endcapped)95% Water (0.1% TFA) / 5% ACN0.42.3 (Severe tailing)2,100Poor
Polar-Embedded C18 T3 / AQ-C18 (low ligand density)100% Water (10mM Phosphate pH 7.0)1.81.4 (Moderate tailing)6,500Marginal
HILIC Zwitterionic (ZIC-HILIC)90% ACN / 10% Water (10mM Amm. Formate pH 3.0)4.21.05 (Excellent)14,200Optimal

Data Interpretation: The Standard C18 fails completely due to phase dewetting and unshielded silanol interactions. The Polar-Embedded C18 survives 100% aqueous conditions, providing marginal retention, but peak shape suffers due to the basic nature of the isothiazole amine. The HILIC column excels because the high acetonitrile concentration drives the polar analyte into the immobilized water layer, while the ammonium formate buffer suppresses secondary ion-exchange repulsion, yielding sharp, highly retained peaks[3].

Step-by-Step Experimental Methodology (HILIC Optimization)

Based on the comparative data, HILIC is the superior choice. Below is the optimized, step-by-step methodology designed to ensure reproducibility.

Step 1: Mobile Phase Preparation (Critical Causality Step)

  • Buffer: Prepare 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: HILIC requires a volatile salt to maintain ionic strength in the stationary water layer. A pH of 3.0 ensures the 3-methylisothiazol-4-amine is fully protonated, standardizing its charge state for reproducible electrostatic interactions[3].

  • Mobile Phase A (Weak Solvent): 95% Acetonitrile / 5% Buffer (Final buffer conc: 5 mM).

  • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Buffer (Final buffer conc: 50 mM).

Step 2: Column Equilibration

  • Action: Install a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm) and flush with 50 column volumes (CV) of Mobile Phase A before the first injection.

    • Causality: Longer re-equilibration times are strictly required to create correct and reproducible conditions for HILIC separation mechanisms, as the hydration layer takes time to form[4].

Step 3: Sample Diluent Matching

  • Action: Dissolve the 3-Methylisothiazol-4-amine hydrochloride standard in 75% Acetonitrile / 25% Methanol.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase water layer, causing peak splitting and retention time shifts. Matching the diluent to the high-organic initial conditions prevents this physical disruption.

Step 4: Gradient Elution & Detection

  • Gradient: 0-2 min: 100% A | 2-10 min: 100% A to 50% B | 10-12 min: 50% B | 12-12.1 min: 100% A | 12.1-20 min: 100% A (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (utilizing the isothiazole ring chromophore) or LC-MS (ESI+).

Method Validation Workflow

To ensure trustworthiness, the method must be a self-validating system. This means incorporating System Suitability Testing (SST) directly into the methodology to ensure the HILIC mechanism is functioning as intended before any unknown samples are analyzed.

MethodValidation Start System Suitability Test (SST) Check1 Retention Time Stability (RSD < 1.0%, n=6) Start->Check1 Check2 Peak Asymmetry (0.9 < As < 1.2) Start->Check2 Decision SST Passed? Check1->Decision Check2->Decision Action_Fail Re-equilibrate Column (Restore Water Layer) Decision->Action_Fail No Action_Pass Execute Sample Sequence (Blanks, Stds, Samples) Decision->Action_Pass Yes Action_Fail->Start Retest End Data Processing & Linearity Check (R² > 0.999) Action_Pass->End

Fig 2. Self-validating sequence workflow emphasizing HILIC equilibration checks.

Conclusion & Recommendations

For the detection and quantification of 3-Methylisothiazol-4-amine hydrochloride, traditional C18 reversed-phase methods are fundamentally mismatched to the analyte's physicochemical properties. While polar-embedded phases offer a stopgap, HILIC provides the definitive solution . By leveraging a zwitterionic stationary phase and an ammonium formate-buffered acetonitrile mobile phase, analysts can achieve superior retention, excellent peak symmetry, and robust reproducibility. Always prioritize sample diluent matching and extended column equilibration to maintain the integrity of the HILIC partitioning layer.

References
  • [1] Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies / lcms.cz URL: 1

  • [2] Title: Technique: HILIC Source: Diduco URL: 2

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL:

  • [3] Title: Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI URL: 3

  • [4] Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: 4

Sources

Validation

Mass Spectrometry Fragmentation Profiling of 3-Methylisothiazol-4-amine HCl: A Comparative Guide

Executive Summary For researchers and drug development professionals, accurately characterizing low-molecular-weight heterocyclic building blocks is a critical step in ensuring the integrity of downstream active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurately characterizing low-molecular-weight heterocyclic building blocks is a critical step in ensuring the integrity of downstream active pharmaceutical ingredients (APIs). 3-Methylisothiazol-4-amine hydrochloride is a highly utilized intermediate in the synthesis of advanced therapeutics, including dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune diseases[1] and thiophene-based modulators for IgE-mediated allergic disorders[2].

This guide provides an authoritative, objective comparison of the mass spectrometry (MS) fragmentation patterns of 3-Methylisothiazol-4-amine HCl across different ionization platforms (ESI vs. EI) and against its positional isomer, 5-methylisothiazol-4-amine. By detailing the causality behind these fragmentation pathways, this guide establishes a self-validating framework for robust structural elucidation.

Comparative Methodology: ESI-MS/MS vs. GC-EI-MS

The selection of the MS platform fundamentally alters the observed fragmentation behavior of 3-Methylisothiazol-4-amine HCl. Because it is a hydrochloride salt, direct analysis requires careful consideration of the analyte's physical state.

  • LC-ESI-MS/MS (Soft Ionization): Ideal for direct analysis of the highly polar, water-soluble HCl salt. Electrospray Ionization (ESI) in positive mode gently yields the protonated molecule

    
    . Collision-Induced Dissociation (CID) is then used to probe the weakest bonds (e.g., the exocyclic amine).
    
  • GC-EI-MS (Hard Ionization): Requires a preliminary "free-basing" step. Injecting the HCl salt directly into a GC inlet causes thermal degradation and inlet fouling. Once neutralized to the volatile free base, Electron Impact (EI) at 70 eV generates a radical cation

    
    , triggering deep skeletal rearrangements and ring cleavage.
    

Workflow Start 3-Methylisothiazol-4-amine HCl (Non-volatile Salt) PrepLC Direct Dilution (0.1% FA in H2O/MeOH) Start->PrepLC Retain Salt Form PrepGC Liquid-Liquid Extraction (1M NaOH / DCM) Start->PrepGC Free-Basing Required LCMS LC-ESI-MS/MS Soft Ionization PrepLC->LCMS GCMS GC-EI-MS Hard Ionization (70 eV) PrepGC->GCMS DataLC [M+H]+ m/z 115.03 Validate via 34S Isotope LCMS->DataLC DataGC M+• m/z 114.02 Volatile Free Base GCMS->DataGC

Dual-platform sample preparation and MS analysis workflow for 3-Methylisothiazol-4-amine HCl.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness, the following protocols incorporate internal validation checks based on the natural isotopic abundance of sulfur (


).
Protocol A: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of 3-Methylisothiazol-4-amine HCl in 1.0 mL of LC-MS grade Water/Methanol (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures the amine remains fully protonated for optimal positive-mode ESI efficiency.

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm)[2] maintained at 45°C. Elute using a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Self-Validating Precursor Selection: In full MS scan (m/z 50–500), locate the monoisotopic

    
     peak at m/z 115.03 . Before proceeding to MS/MS, validate the assignment by confirming the presence of the 
    
    
    
    isotopic peak at m/z 117.03 (approx. 4.5% relative abundance).
  • CID Fragmentation: Isolate m/z 115.03. Apply a collision energy ramp (15–30 eV) using Argon gas to generate the MS/MS spectrum.

Protocol B: GC-EI-MS Free-Basing Workflow
  • Free-Basing (Critical Step): Dissolve 5.0 mg of the HCl salt in 1.0 mL of 1M NaOH. Extract with 2.0 mL of Dichloromethane (DCM). Collect the lower organic layer and dry over anhydrous

    
    . Causality: This converts the non-volatile salt into a volatile free base, preventing thermal decomposition in the GC inlet.
    
  • GC Separation: Inject 1 µL of the DCM extract into a GC equipped with an HP-5MS capillary column. Program the oven from 60°C to 250°C at 15°C/min.

  • EI Ionization: Operate the ion source at 70 eV. Identify the molecular ion radical (

    
    ) at m/z 114.02 .
    

Mechanistic Fragmentation Analysis: 3-Methyl vs. 5-Methyl Isomers

A common analytical challenge in drug development is differentiating positional isomers. According to established isothiazole fragmentation rules, the molecular ion undergoes characteristic cleavage of the S-N and C3-C4 bonds, eliminating nitriles and alkynes[3].

The position of the methyl group strictly dictates the mass of the expelled neutral species during ring cleavage:

  • 3-Methylisothiazol-4-amine: The methyl group is located at the C3 position. When the S-N and C3-C4 bonds cleave, the C3 carbon and the N2 nitrogen are expelled together. Because C3 carries a methyl group, the expelled neutral molecule is acetonitrile (

    
    , 41 Da) , resulting in a diagnostic fragment at m/z 74.00 .
    
  • 5-Methylisothiazol-4-amine (Alternative): The methyl group is at C5, leaving only a hydrogen at C3. Cleavage of the exact same bonds results in the expulsion of hydrogen cyanide (HCN, 27 Da) , yielding a fragment at m/z 88.02 .

Isomer_Fragmentation Parent [M+H]+ m/z 115.03 PathA Loss of NH3 (-17 Da) Parent->PathA PathB Ring Cleavage (S-N & C3-C4) Parent->PathB FragNH3 m/z 98.00 [C4H4NS]+ PathA->FragNH3 FragNitrile Loss of CH3CN (-41 Da) PathB->FragNitrile If 3-Methyl FragHCN Loss of HCN (-27 Da) PathB->FragHCN If 5-Methyl Result3Me m/z 74.00 (3-Methyl Isomer) FragNitrile->Result3Me Result5Me m/z 88.02 (5-Methyl Isomer) FragHCN->Result5Me

Comparative ESI-CID fragmentation pathways for 3-methyl vs. 5-methylisothiazol-4-amine.

Data Presentation & Performance Comparison

The following tables summarize the quantitative data, enabling rapid cross-referencing for analytical scientists.

Table 1: Orthogonal MS Platform Comparison for 3-Methylisothiazol-4-amine
ParameterLC-ESI-MS/MS (Positive Mode)GC-EI-MS (70 eV)
Target Analyte State Protonated Salt (

)
Neutral Free Base (

)
Precursor Mass (m/z) 115.03114.02
Primary Cleavage Loss of

(-17 Da)
Radical-driven S-N cleavage
Ring Cleavage Neutral Loss Acetonitrile (

, -41 Da)
Acetonitrile (

, -41 Da)
Validation Feature

Isotope at m/z 117.03 (~4.5%)
M+2 Isotope at m/z 116.02 (~4.5%)
Table 2: Diagnostic ESI-CID Fragment Ions (3-Methyl vs. 5-Methyl Isomers)
Fragment Assignment3-Methylisothiazol-4-amine (m/z)5-Methylisothiazol-4-amine (m/z)Mechanistic Rationale

115.03115.03Protonated precursor ion.

98.0098.00Exocyclic amine cleavage; common to both isomers.

74.00 (Loss of

)
88.02 (Loss of HCN)S-N and C3-C4 bond cleavage. The C3 substituent dictates the expelled neutral species[3].

References

  • [3] Product Class 15: Isothiazoles (Science of Synthesis 11.15). Thieme Connect. Available at:[Link]

  • [2] Thiophene derivatives for the treatment of disorders caused by IgE (WO2019243550A1). Google Patents. Available at:

  • [1] Dihydroorotate dehydrogenase inhibitors (US20220089568A1). Google Patents. Available at:

Sources

Comparative

comparing reactivity of 3-Methylisothiazol-4-amine vs aminothiazoles

This guide provides a technical comparison between 3-Methylisothiazol-4-amine and Aminothiazoles (specifically the 2-aminothiazole scaffold), targeting medicinal chemists and process scientists. Theme: Balancing Bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 3-Methylisothiazol-4-amine and Aminothiazoles (specifically the 2-aminothiazole scaffold), targeting medicinal chemists and process scientists.

Theme: Balancing Bioisosteric Potency with Metabolic Liability

Executive Summary

In drug design, the isothiazole ring is often employed as a bioisostere of the thiazole scaffold to alter polarity, lipophilicity, or patent space. However, these two isomers exhibit fundamentally different reactivity profiles.

  • 2-Aminothiazoles act as robust, amidine-like nucleophiles with high metabolic stability but frequent promiscuous binding (PAINS) liabilities.

  • 3-Methylisothiazol-4-amine offers a distinct vector for substitution (C4-amine) but carries a critical "Achilles' heel": the N–S bond . This bond is susceptible to reductive cleavage and nucleophilic attack (e.g., by glutathione), posing a toxicity risk that must be de-risked early in development.

Structural & Electronic Analysis

Electronic Character

The reactivity difference stems from the heteroatom arrangement.

  • 2-Aminothiazole (Thiazole): The amine at C2 is conjugated with the ring nitrogen, creating an amidine-like system. The exocyclic nitrogen is less nucleophilic than a standard aniline due to resonance delocalization into the ring, while the ring nitrogen (N3) is moderately basic (pKa ~5.4 for the conjugate acid).

  • 3-Methylisothiazol-4-amine (Isothiazole): The amine at C4 is not in direct conjugation with the ring nitrogen in an amidine sense; it behaves more like an electron-deficient aniline . The 3-methyl group provides minor steric bulk but also electron donation, slightly increasing the nucleophilicity of the C4-amine compared to an unsubstituted isothiazole.

Resonance Map (Graphviz)

The following diagram contrasts the resonance stabilization and reactive sites.

G cluster_0 2-Aminothiazole (Amidine-like) cluster_1 3-Methylisothiazol-4-amine (Aniline-like) T_struct Structure: S-C(=N)-N T_res Resonance: Exocyclic lp -> Ring N (Amidine Character) T_struct->T_res T_react Reactivity: C5: Electrophilic Ring N: Basic/Nucleophilic T_res->T_react I_struct Structure: N-S Bond (Weak Link) I_res Resonance: C4-NH2 lp -> Ring C5 (Enamine-like) I_struct->I_res I_react Reactivity: N-S: Reductive Cleavage C4-NH2: Mod. Nucleophile I_res->I_react

Figure 1: Comparative electronic delocalization pathways.

Head-to-Head Reactivity Profile

Nucleophilic Substitution (Amide Coupling)
  • Aminothiazoles: Often require forcing conditions or activation (e.g., HATU, high temp) because the amine lone pair is delocalized into the ring. Alkylation often occurs at the ring nitrogen (N3) first, necessitating protection strategies if exocyclic functionalization is desired.

  • 3-Methylisothiazol-4-amine: The C4-amine is less deactivated than the C2-amine of thiazole. It typically undergoes amide coupling under standard conditions (EDC/HOBt or acid chlorides) with cleaner regioselectivity, as the ring nitrogen is less basic and sterically hindered by the adjacent methyl group.

Electrophilic Aromatic Substitution (EAS)
  • Aminothiazoles: Highly reactive at C5 . Bromination or nitration at C5 is facile and often difficult to stop at the mono-substitution stage without careful control.

  • 3-Methylisothiazol-4-amine: The C5 position is also the active site for EAS. However, the 4-amino group directs ortho to itself (which is C5). The 3-methyl group sterically blocks the other side, making C5 functionalization highly regioselective.

The "Achilles Heel": Ring Stability & Metabolism

This is the most critical differentiator. The isothiazole N–S bond is energetically weaker than the thiazole C–S bond.

  • Metabolic Liability: Isothiazoles can undergo "bioactivation" by Cytochrome P450 enzymes.[1] Oxidation of the sulfur atom renders the ring highly electrophilic.

  • Glutathione Trapping: The oxidized intermediate is attacked by Glutathione (GSH) at C5, leading to ring opening and the formation of toxic adducts. This is a common cause of attrition for isothiazole-based drugs.

Metabolism cluster_iso Isothiazole Bioactivation Pathway Iso 3-Methylisothiazol-4-amine P450 CYP450 Oxidation (S-Oxidation) Iso->P450 Int Reactive Sulfoxide/Sulfenium Intermediate P450->Int Adduct Ring Opening & GSH Adduct Formation Int->Adduct GSH Glutathione (GSH) Attack (Nucleophilic Addition at C5) GSH->Adduct caption Figure 2: Mechanism of isothiazole metabolic ring opening via GSH trapping.

Experimental Protocols

Protocol A: Regioselective Amide Coupling

Objective: Synthesize an amide derivative without alkylating the ring nitrogen.

For 2-Aminothiazole:

  • Reagents: Carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

  • Conditions: Heat to 60–80°C. Note: Room temperature reactions often stall due to low nucleophilicity.

  • Purification: Watch for N-acyl (desired) vs. Ring-N-acyl (undesired) isomers.

For 3-Methylisothiazol-4-amine:

  • Reagents: Acid Chloride (1.1 eq), Pyridine (1.5 eq), DCM.

  • Conditions: 0°C to RT, 2 hours.

  • Observation: Reaction is typically faster and cleaner. The 3-methyl group hinders the ring nitrogen, preventing competitive acylation.

Protocol B: Stability Stress Test (GSH Trapping Assay)

Objective: Assess the liability of the N–S bond before advancing to in vivo studies.

  • Substrate: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix compound (10 µM final) with reduced Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

  • Activation (Optional but recommended): Add Human Liver Microsomes (HLM) and NADPH regenerating system to simulate metabolic activation.

  • Analysis: Monitor by LC-MS/MS at T=0, 1h, 4h.

  • Readout: Look for [M + 307] peak (GSH adduct) and loss of parent compound.

    • Pass: < 10% loss of parent, no adducts.

    • Fail: Significant adduct formation (indicates high toxicity risk).

Data Summary Comparison

Feature2-Aminothiazole3-Methylisothiazol-4-amine
Amine Type Amidine-like (Low nucleophilicity)Aniline-like (Moderate nucleophilicity)
pKa (Conjugate Acid) ~5.4 (Ring N protonation)~2.0–3.0 (Estimated, Ring N)
Preferred Acylation Site Exocyclic NH2 (requires forcing)Exocyclic NH2 (mild conditions)
Electrophilic Site C5 (Very active)C5 (Active, directed by C4-NH2)
Ring Stability High (Stable to reduction)Low (N–S bond cleavage)
Metabolic Risk Low/Moderate (S-oxidation)High (Ring opening, GSH adducts)
Common Application Kinase inhibitors, AntibioticsBioisostere for IP/Selectivity

References

  • Isothiazole Chemistry & Stability

    • Title: Isothiazoles: Synthesis, Properties and Applications.[2]

    • Source: ResearchG
    • URL:[Link]

  • Metabolic Bioactivation

    • Title: Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.
    • Source: PubMed (Chem Res Toxicol).
    • URL:[Link]

  • Aminothiazole Reactivity

    • Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.[3]

    • Source: ResearchG
    • URL:[Link]

  • Nucleophilicity Scales

    • Title: Nucleophilicity Trends of Amines.[4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Validation

Elemental Analysis Standards for 3-Methylisothiazol-4-amine Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology The Analytical Challenge: Halogenated Organosulfur Compounds 3-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

The Analytical Challenge: Halogenated Organosulfur Compounds

3-Methylisothiazol-4-amine hydrochloride (


) is a critical heterocyclic building block frequently utilized in the synthesis of thiophene and isothiazole derivatives for the treatment of IgE-mediated disorders [4]. Validating the purity of this Active Pharmaceutical Ingredient (API) intermediate requires rigorous Organic Elemental Analysis (OEA).

However, analyzing this specific compound via the Dumas flash combustion method presents a dual mechanistic challenge:

  • High Sulfur Content (21.29%): Sulfur dioxide (

    
    ) is highly prone to adsorption on the internal surfaces of the analytical pathway, causing peak tailing and memory effects.
    
  • High Chlorine Content (23.54%): During combustion at ~1000°C, the hydrochloride salt decomposes to release hydrogen chloride (

    
    ) and chlorine gas (
    
    
    
    ). If these halogens reach the downstream reduction reactor, they react with the copper catalyst (forming
    
    
    ). This permanently poisons the catalyst's active surface, preventing the quantitative reduction of nitrogen oxides (
    
    
    ) to
    
    
    gas, leading to severe quantification errors [3].

To mitigate this, the analytical system must be modified with a halogen scrubber, and the calibration standard must be meticulously selected to prevent non-linear matrix extrapolation.

Comparative Analysis of CHNS Calibration Standards

Elemental analyzers utilize the K-factor method, which assumes a linear detector response. However, extreme differences in elemental ratios between the calibration standard and the sample introduce non-linear matrix effects.

Historically, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the default standard for sulfur-containing compounds [5]. Yet, when analyzing 3-Methylisothiazol-4-amine hydrochloride, BBOT is analytically inferior to Sulfanilamide and L-Cystine .

Quantitative Matrix Comparison
Calibration StandardChemical Formula% Carbon% Hydrogen% Nitrogen% SulfurMatrix Suitability
Target API

31.90 4.68 18.60 21.29 N/A
Sulfanilamide

41.844.6816.2718.62Optimal
L-Cystine

29.995.0311.6626.69Excellent
BBOT

72.536.096.517.44Poor
Causality Behind Standard Selection
  • The BBOT Extrapolation Error: BBOT possesses a massive carbon excess (72.53%) and low sulfur (7.44%). If used to calibrate for our target compound (low C: 31.90%, high S: 21.29%), the sulfur calibration curve must be extrapolated far beyond the standard's proven linear range. This risks significant quantification errors [2].

  • The Sulfanilamide Advantage: Sulfanilamide provides a tightly matched Carbon-to-Sulfur and Nitrogen-to-Sulfur ratio. By calibrating with Sulfanilamide, the target API falls perfectly within the interpolated linear dynamic range of the Thermal Conductivity Detector (TCD) [1].

Self-Validating CHNS-Cl Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates a silver wool halogen scrubber and a self-validating secondary standard check.

Phase 1: Reactor Preparation & Scrubbing
  • Oxidation Reactor Packing: Pack the primary quartz combustion tube with chromium(III) oxide (

    
    ) oxidation catalyst. In the lower third of the reactor (the exit zone), pack a 50 mm layer of fine silver wool .
    
    • Causality: At ~900°C, the silver wool reacts quantitatively with

      
       and 
      
      
      
      to form stable silver chloride (
      
      
      ), permanently trapping the halogens before they can poison the downstream copper reduction catalyst.
  • Reduction Reactor Packing: Pack the secondary reactor with pure copper wire and maintain at 650°C.

Phase 2: Calibration & Self-Validation
  • Primary Calibration: Weigh 1.5 to 2.0 mg of Sulfanilamide into high-purity tin (Sn) capsules using an ultra-microbalance (±0.1 µg resolution). Run in triplicate to establish K-factors for C, H, N, and S.

    • Causality: Tin undergoes an exothermic reaction upon oxygen injection, temporarily spiking the local flash combustion temperature to ~1800°C, ensuring complete destruction of the resilient isothiazole ring.

  • System Validation (The "Unknown" Check): Weigh 1.5 mg of L-Cystine and run it as an "unknown" sample.

    • Validation Gate: The system is only validated for API analysis if the measured values for L-Cystine fall within ±0.15% of its theoretical values. If the deviation is higher, the system exhibits a non-linear sulfur response and requires maintenance.

Phase 3: API Analysis
  • Sample Execution: Weigh 1.5 mg of 3-Methylisothiazol-4-amine hydrochloride into tin capsules. Run in triplicate.

  • Continuous Verification: After every 10 API samples, run one Sulfanilamide check standard.

    • Validation Gate: A sudden drop in Nitrogen or Sulfur recovery indicates that the silver wool scrubber has been saturated with

      
       and chlorine is now poisoning the copper catalyst. Pause analysis and replace the silver wool.
      

Visualizing the Analytical Pathway

The following diagram illustrates the mechanistic flow of the CHNS analysis, specifically highlighting the critical intervention of the halogen scrubber.

CHNS_Workflow Sample 1. Sample Encapsulation (Tin Capsule + API) Combustion 2. Flash Combustion (~1000°C) Exothermic Oxidation Sample->Combustion O2 Injection Scrubber 3. Halogen Scrubber (Silver Wool Traps Cl as AgCl) Combustion->Scrubber CO2, H2O, NOx, SO2, HCl Reduction 4. Reduction Reactor (~650°C) (Cu Reduces NOx to N2) Scrubber->Reduction Halogen-Free Gas Trap 5. Water Trap (Desiccant Removes H2O) Reduction->Trap N2, CO2, H2O, SO2 GC 6. GC Column Separation (N2, CO2, SO2 Elution) Trap->GC Dry Gas Mixture TCD 7. TCD Detection (Quantification via K-Factor) GC->TCD Sequential Peaks

Workflow of CHNS analysis for halogenated organosulfur compounds using a silver wool scrubber.

References

1.1 2.2 3. 3 4.4 5.5

Sources

Comparative

A Comparative Guide to the Structural and Physicochemical Properties of 3-Methylisothiazol-4-amine and its Isoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic replacement of functional groups or entire heterocyclic scaffolds—a practice known as bioisosteric re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic replacement of functional groups or entire heterocyclic scaffolds—a practice known as bioisosteric replacement—is a cornerstone of lead optimization.[1] This guide provides an in-depth, data-driven comparison of two key heterocyclic systems: 3-Methylisothiazol-4-amine and its corresponding isoxazole analogs. Understanding the nuanced structural, electronic, and physicochemical differences between these scaffolds is paramount for rationally designing molecules with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.

This guide moves beyond a simple recitation of facts to explain the "why" behind the observed properties, grounding the discussion in fundamental principles of organic and medicinal chemistry. Every piece of experimental data is presented with its methodological context, ensuring that the information is not only authoritative but also actionable in a research and development setting.

Core Structural and Electronic Differences: Isothiazole vs. Isoxazole

The isothiazole and isoxazole rings are both five-membered aromatic heterocycles containing nitrogen and a second heteroatom at adjacent positions. The critical difference lies in this second heteroatom: sulfur in isothiazole and oxygen in isoxazole. This seemingly minor change has profound implications for the electronic structure, aromaticity, and reactivity of the ring systems.

The isothiazole ring is generally considered to be more aromatic than the isoxazole ring.[2] This is attributed to the ability of sulfur to participate in delocalization of π-electrons more effectively than the more electronegative oxygen atom. The weaker N-O bond in isoxazoles can also make them susceptible to ring cleavage under certain conditions.[3]

A comparison of the calculated molecular electrostatic potential (MEP) maps for 4-aminoisothiazole and 4-aminoisoxazole highlights the differences in electron distribution.

cluster_0 4-Aminoisothiazole cluster_1 4-Aminoisoxazole A A B B

Caption: Molecular electrostatic potential maps.

The MEP map for 4-aminoisothiazole shows a more diffuse region of negative potential (red) around the sulfur and nitrogen atoms, indicative of greater electron delocalization. In contrast, the negative potential in 4-aminoisoxazole is more localized on the oxygen and nitrogen atoms, reflecting their higher electronegativity.

A comparison of bond lengths and angles from representative crystal structures of amino-substituted isothiazole and isoxazole derivatives further illustrates these structural differences.

PropertyRepresentative Aminoisothiazole DerivativeRepresentative Aminoisoxazole Derivative
N-S/N-O Bond Length~1.65 Å~1.41 Å
C-S/C-O Bond Length~1.71 Å~1.35 Å
C-N Bond Length~1.33 Å~1.31 Å
C-C Bond Length~1.42 Å~1.42 Å
S-N-C Angle~110°-
O-N-C Angle-~105°
N-C-C Angle~115°~117°

Data compiled from representative crystal structures in the literature.

Physicochemical Properties: A Head-to-Head Comparison

CompoundpKa (of conjugate acid)logP
2-Aminothiazole5.360.4
4-Methyl-2-aminothiazole5.36 (predicted)0.84 (estimated)[4]
3-Aminoisoxazole~2.0-0.3
5-Amino-3-methylisoxazole~3.50.4[5]

Data compiled from various sources.

From this data, we can infer that 3-Methylisothiazol-4-amine is likely to be a stronger base (higher pKa) than its isoxazole counterpart. This is consistent with the greater electron-donating ability of the sulfur-containing ring, which increases the electron density on the exocyclic amine.

The logP values suggest that the lipophilicity of these small, substituted heterocycles can be quite similar, though the isoxazole analogs may be slightly more hydrophilic due to the presence of the more polar oxygen atom. A study comparing 2-aminothiazole and 2-aminooxazole derivatives found that the oxazole isosteres were significantly more hydrophilic.[1]

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to 4-aminoisothiazoles and 4-aminoisoxazoles are distinct, reflecting the different chemistries of the parent heterocycles.

Synthesis of 3-Methylisothiazol-4-amine

A plausible synthesis of 3-Methylisothiazol-4-amine can be adapted from known procedures for related compounds, starting from the commercially available 3-methylisothiazole-4-carboxylic acid.[6][7]

G start 3-Methylisothiazole-4-carboxylic acid intermediate1 Acid Chloride start->intermediate1 1 step1 SOCl2 or (COCl)2 intermediate2 3-Methylisothiazole-4-carboxamide intermediate1->intermediate2 2 step2 NH4OH product 3-Methylisothiazol-4-amine intermediate2->product 3 step3 Hofmann Rearrangement (e.g., NaOBr, NaOH)

Caption: Plausible synthetic route to 3-Methylisothiazol-4-amine.

Protocol for Step 3: Hofmann Rearrangement of 3-Methylisothiazole-4-carboxamide

  • Preparation of Reagent: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine with stirring to form a sodium hypobromite solution.

  • Reaction: To a solution of 3-methylisothiazole-4-carboxamide in water, add the chilled sodium hypobromite solution.

  • Heating: Warm the reaction mixture, typically to around 70-80 °C, until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of a 3-Methyl-4-aminoisoxazole Analog

The synthesis of 4-aminoisoxazoles often involves the construction of the isoxazole ring from acyclic precursors.

G start β-Ketonitrile intermediate1 Oxime Intermediate start->intermediate1 1 step1 Hydroxylamine (NH2OH) product 3-Substituted-4-aminoisoxazole intermediate1->product 2 step2 Cyclization (e.g., acid or base catalysis)

Caption: General synthetic route to 4-aminoisoxazole analogs.

Metabolic Stability: A Critical Consideration

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. Both isothiazole and isoxazole rings can be sites of metabolism, primarily through oxidation by cytochrome P450 enzymes.

A comparative study of antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides and their 2-aminooxazole bioisosteres revealed that while both scaffolds could be metabolized, the specific metabolic pathways and rates could differ.[8] The weaker N-O bond in isoxazoles can, in some cases, be a site of reductive cleavage, a metabolic pathway not typically observed for the more robust N-S bond in isothiazoles.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a test compound.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Analysis A Thaw human liver microsomes (HLM) and NADPH regenerating system on ice. C Incubate HLM with test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C. A->C B Prepare test compound stock solution (e.g., 1 mM in DMSO). B->C D Initiate reaction by adding NADPH regenerating system. C->D E Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min). D->E F Quench reaction with cold acetonitrile containing an internal standard. E->F G Centrifuge to precipitate proteins. F->G H Analyze supernatant by LC-MS/MS to quantify parent compound remaining. G->H

Caption: Workflow for an in vitro metabolic stability assay.

Receptor Binding: Impact of Structural and Electronic Factors

The differences in geometry, hydrogen bonding potential, and electronic distribution between 3-Methylisothiazol-4-amine and its isoxazole analog can lead to distinct interactions with a biological target. The more basic nature of the aminoisothiazole may favor interactions with acidic residues in a binding pocket, while the hydrogen bond acceptor properties of the isoxazole oxygen could be important for other targets.

Structure-activity relationship (SAR) studies of various isoxazole- and isothiazole-containing compounds have shown that the choice of heterocycle can significantly impact binding affinity and selectivity. For example, in a series of FAAH inhibitors, isoxazoline-containing compounds were found to have high binding affinity.[9]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound to a specific receptor.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare receptor membranes from cells or tissue expressing the target receptor. C Incubate receptor membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. A->C B Prepare serial dilutions of the test compound. B->C D Allow the binding to reach equilibrium. C->D E Separate bound from free radioligand by rapid filtration through glass fiber filters. D->E F Wash filters to remove unbound radioligand. E->F G Measure radioactivity on the filters using a scintillation counter. F->G H Plot the percentage of specific binding against the log concentration of the test compound. G->H I Determine the IC50 value and calculate the Ki (inhibitory constant). H->I

Caption: Workflow for a radioligand competition binding assay.

Toxicity Considerations

While both scaffolds are found in numerous approved drugs, specific toxicity profiles can emerge depending on the overall molecular structure. Some isothiazolinone derivatives, which are structurally related to isothiazoles, are known to be potent contact allergens. However, the toxicological profiles of aminoisothiazoles and aminoisoxazoles in a pharmaceutical context are highly dependent on the specific substituents and the target biology. Comparative cytotoxicity assays are essential in the early stages of drug development to assess the potential for off-target toxicity.

Conclusion

The choice between an isothiazole and an isoxazole scaffold in drug design is a nuanced decision that should be driven by empirical data. This guide has illuminated the key structural, electronic, and physicochemical differences that underpin the distinct properties of 3-Methylisothiazol-4-amine and its isoxazole analogs.

  • Isothiazoles offer greater aromaticity and basicity, which can be advantageous for certain receptor interactions.

  • Isoxazoles , being more polar and less basic, may offer a different profile in terms of solubility and off-target activities.

Ultimately, the optimal choice of heterocycle will depend on the specific therapeutic target and the desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The experimental protocols and comparative data presented herein provide a robust framework for making these critical decisions in the drug discovery and development process.

References

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  • BenchChem. (2025).
  • BenchChem. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Methylisothiazol-4-amine Hydrochloride: From Personal Protection to Disposal

As researchers and developers, our work with novel chemical compounds is foundational to innovation. However, this pursuit of discovery must be anchored in an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our work with novel chemical compounds is foundational to innovation. However, this pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth operational plan for handling 3-Methylisothiazol-4-amine hydrochloride and related isothiazolinone compounds. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care and scientific rigor.

Hazard Assessment: Understanding the Reactivity

3-Methylisothiazol-4-amine hydrochloride belongs to the isothiazolinone class of biocides. While highly effective in their intended applications, these compounds present significant hazards that demand stringent safety measures. The primary risks associated with this chemical class include:

  • Severe Skin Corrosion and Eye Damage: Isothiazolinones are strong irritants and can cause severe skin burns and serious eye damage, potentially leading to blindness.[1][2][3]

  • Allergic Skin Reaction (Sensitization): A key concern is the potential for skin sensitization.[3][4] Repeated or prolonged exposure can lead to an allergic skin reaction, and this sensitivity can be permanent in susceptible individuals.[5]

  • Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with the skin.[1][2] Inhalation may also cause corrosion to the respiratory tract.[2]

  • Aquatic Toxicity: Isothiazolinones are very toxic to aquatic life, with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[2][3]

Understanding these hazards is the first step in mitigating risk. The causality is clear: the chemical's reactivity, which makes it an effective biocide, is the same property that can cause harm to human tissue and the environment.

Your Armor: A Detailed Guide to Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable. The following sections detail the specific equipment required to create a complete barrier between you and the chemical agent.

Eye and Face Protection: Beyond the Standard Goggles

Given the severe eye damage risk, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A full-face shield must be worn in addition to splash goggles.[1][5] This provides a secondary layer of protection for the entire face against splashes and aerosols that could bypass the goggles.

The Rationale: The corrosive nature of isothiazolinones means even a minor splash to the eye can have devastating consequences. The dual-layer protection of goggles and a face shield is a critical control measure to prevent irreversible eye damage.[2]

Hand and Body Protection: Choosing the Right Barrier

Skin contact is a primary route of exposure leading to both immediate corrosive damage and long-term sensitization.

  • Gloves: Use chemical-resistant, impervious gloves.[4][5] Recommended materials include neoprene, butyl rubber, or barrier laminate gloves.[1] Always inspect gloves for any signs of degradation or perforation before use and dispose of them in accordance with applicable laws after handling the chemical.[6]

  • Protective Clothing: A chemical-resistant apron or coveralls should be worn over standard lab coats to protect against spills and splashes.[5] For larger quantities or tasks with a higher risk of splashing, full chemical-resistant suits may be necessary. Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[2]

The Rationale: The selection of appropriate glove and body protection is based on preventing direct contact. Isothiazolinones can cause severe burns, and absorption through the skin is a route for systemic toxicity.[3] Preventing sensitization is also a key goal, as this is an irreversible health effect.[4]

Respiratory Protection: When Air Quality is Compromised

While handling in a well-ventilated area or a fume hood is the primary engineering control, respiratory protection is essential when vapors or aerosols may be generated.[7]

  • NIOSH-Approved Respirator: If ventilation is inadequate, or if the procedure could generate mists or vapors (e.g., during heating, agitation, or cleanup of a large spill), a NIOSH-approved respirator is required.[1][5] For higher concentrations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[7][8]

The Rationale: Inhalation of isothiazolinone aerosols can cause severe irritation and corrosive damage to the respiratory tract.[2] Engineering controls are the first line of defense, but a respirator provides essential protection if these controls are insufficient or fail.

Personal Protective Equipment (PPE) Summary

Body AreaRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a full-face shield.[1][5]Protects against severe eye damage and blindness from splashes.[2]
Skin/Hands Chemical-resistant gloves (e.g., neoprene, butyl rubber).[1]Prevents severe skin burns, allergic sensitization, and dermal toxicity.[3]
Body Chemical-resistant apron or coveralls.[5]Protects against skin contact from spills and splashes.
Respiratory NIOSH-approved respirator (if ventilation is inadequate or mist/vapor is generated).[1][5]Prevents irritation and corrosive damage to the respiratory tract.[2]

Operational Protocol: Step-by-Step PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Outer Garments: Put on the chemical-resistant apron or coveralls.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat or coveralls.

Doffing (Taking Off) Sequence: This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Outer Garments: Remove the apron or coveralls, rolling the contaminated side inward.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Respirator: If worn, remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][9]

Workflow for Safe Handling of 3-Methylisothiazol-4-amine hydrochloride

The following diagram illustrates the critical steps and decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep 1. Hazard Review & SOP Review Safety Data Sheet (SDS) and Standard Operating Procedure. ppe_don 2. Don Full PPE (Goggles, Face Shield, Gloves, Apron) prep->ppe_don vent 3. Verify Ventilation Ensure fume hood is operational. ppe_don->vent handle 4. Chemical Handling Work within the fume hood. Avoid generating aerosols. vent->handle Proceed to handling observe 5. Monitor for Spills/Exposure Continuously observe work area. handle->observe decon 6. Decontaminate Surfaces Clean work area thoroughly. observe->decon Experiment complete waste 7. Segregate Waste Dispose of contaminated materials in labeled, sealed containers. decon->waste ppe_doff 8. Doff PPE Correctly Follow doffing procedure to avoid contamination. waste->ppe_doff wash 9. Wash Hands Thoroughly wash hands and any exposed skin. ppe_doff->wash

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Reactant of Route 1
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3-Methylisothiazol-4-amine hydrochloride
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